Dimethyl benzylidenemalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-benzylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVTKYRGZZXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288966 | |
| Record name | Dimethyl benzylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-84-2 | |
| Record name | Dimethyl benzylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl benzylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL BENZYLIDENEMALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Benzylidenemalonate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl benzylidenemalonate, a valuable intermediate in organic synthesis, through the Knoevenagel condensation. The document details the reaction mechanism, various experimental protocols, and a comparative analysis of different catalytic systems and reaction conditions.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. In the synthesis of this compound, benzaldehyde reacts with dimethyl malonate in the presence of a catalyst. The reaction is prized for its versatility and efficiency in creating α,β-unsaturated esters, which are precursors to a wide array of pharmaceuticals and other fine chemicals.[1][2] The general reaction is depicted below:
C₆H₅CHO + CH₂(COOCH₃)₂ → C₆H₅CH=C(COOCH₃)₂ + H₂O [1]
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-understood steps. The catalytic cycle is initiated by the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.
There are two generally accepted mechanisms depending on the amine catalyst used:
-
Enolate Pathway (Base Catalysis): A base removes a proton from the α-carbon of dimethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final product.[1]
-
Iminium Pathway (Secondary Amine Catalysis): When a secondary amine like piperidine is used, it can first react with benzaldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of dimethyl malonate. This is followed by hydrolysis and dehydration to give the product and regenerate the catalyst.
Below is a DOT language representation of the base-catalyzed enolate pathway.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be achieved under a variety of conditions. The choice of catalyst, solvent, and energy source significantly impacts reaction time, yield, and environmental footprint.
Catalyst Comparison
A range of catalysts can be employed for this condensation, from traditional bases to more modern and sustainable options.
| Catalyst System | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Piperidine | Toluene | Reflux | Several hours | ~77% | A classic and effective catalyst.[3] |
| Piperidine/Acetic Acid | Benzene | 80 | 1.5 - 17 hours | 56-75% | The acid co-catalyst can sometimes improve yields.[4] |
| Ammonium Acetate | Solvent-free | Room Temp. | 5-7 minutes | High | A greener alternative, especially with ultrasound.[5] |
| L-Proline | DMSO | Room Temp. | 24-48 hours | Good | An example of organocatalysis.[6] |
| Immobilized Gelatine | DMSO | Room Temp. | - | 85-89% | Biocatalysis offers mild conditions and catalyst recyclability.[6] |
| Boric Acid | Aqueous Ethanol | Room Temp. | - | High | A mild and environmentally friendly Lewis acid catalyst.[7] |
Impact of Reaction Conditions
Modern synthetic techniques offer alternatives to conventional heating, often leading to faster reactions and higher yields.
| Method | Energy Source | Solvent | Typical Reaction Time | Typical Yield (%) | Advantages |
| Conventional Heating | Oil Bath/Heating Mantle | Toluene, Ethanol, DMSO | Hours | 56-89% | Well-established and widely used.[4][6] |
| Microwave Irradiation | Microwave Synthesizer | Solvent-free or Water | Seconds to Minutes | 84-91% | Rapid heating, shorter reaction times, often higher yields. |
| Ultrasonic Irradiation | Ultrasonic Bath/Probe | Solvent-free or Water | Minutes | High | Enhanced mass transfer and reaction rates.[5] |
| Solvent-Free | Conventional or Microwave | None | Varies | Good to Excellent | Reduced environmental impact and simplified workup. |
Detailed Experimental Protocols
This section provides representative experimental procedures for the synthesis of this compound.
Protocol 1: Conventional Synthesis using Piperidine in Toluene
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Toluene
-
Hydrochloric acid (aq.)
-
Sodium bicarbonate solution (aq.)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzaldehyde (1 equivalent) and dimethyl malonate (1-1.2 equivalents) in toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is complete as indicated by TLC, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.[3]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Ammonium acetate
-
Microwave synthesizer
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, mix benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and a catalytic amount of ammonium acetate.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power and for a short duration (e.g., 30-90 seconds). The optimal conditions should be determined experimentally.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The product can often be purified by direct recrystallization from a suitable solvent like ethanol.
Protocol 3: Ultrasound-Assisted Solvent-Free Synthesis
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Ammonium acetate
-
Ultrasonic bath or probe
-
Ethyl acetate and n-hexane (for workup and recrystallization)
Procedure:
-
In a beaker, mix benzaldehyde (1 equivalent) and dimethyl malonate (1 equivalent).
-
Add a catalytic amount of ammonium acetate and stir with a glass rod.
-
Place the beaker in an ultrasonic bath at room temperature and sonicate for 5-7 minutes.[5]
-
Monitor the reaction by TLC.
-
Upon completion, the crude product can be weighed.
-
Purify the product by recrystallization from a mixture of n-hexane and ethyl acetate.[5]
Experimental Workflow and Logical Relationships
A generalized workflow for the synthesis and purification of this compound is illustrated below.
Conclusion
The Knoevenagel condensation is a robust and adaptable method for the synthesis of this compound. While traditional methods using piperidine and conventional heating are effective, modern approaches employing greener catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation offer significant advantages in terms of reaction time, yield, and environmental impact. For researchers and professionals in drug development, the selection of the optimal synthetic route will depend on factors such as scale, desired purity, available equipment, and sustainability goals. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of this important chemical intermediate.
References
- 1. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Simultaneous Synthesis of Heat Exchanger Network and Process Optimization for Dimethyl Carbonate Production | Chemical Engineering Transactions [cetjournal.it]
- 4. bhu.ac.in [bhu.ac.in]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Knoevenagel Condensation of Benzaldehyde and Dimethyl Malonate: A Mechanistic and Practical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Knoevenagel condensation reaction between benzaldehyde and dimethyl malonate, a cornerstone transformation in synthetic organic chemistry for forming carbon-carbon double bonds. The resulting product, dimethyl 2-benzylidenemalonate, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This document outlines the core reaction mechanism, the influence of various catalysts and conditions, detailed experimental protocols, and quantitative data to support practical application.
Core Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[2] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1][2] Strong bases are generally avoided as they can promote the self-condensation of the aldehyde.[2]
The mechanism proceeds through the following key steps:
-
Enolate Formation: The basic catalyst (B:) deprotonates the active methylene group of dimethyl malonate, which is acidic due to the two electron-withdrawing ester groups. This forms a resonance-stabilized enolate ion.[1]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+), yielding an aldol-type addition product (a β-hydroxy compound).
-
Dehydration: The aldol intermediate undergoes elimination of a water molecule, a process often facilitated by the base, to form the final α,β-unsaturated product, dimethyl 2-benzylidenemalonate.[1][3] Removing the water as it forms can help drive the reaction equilibrium toward the product.[4]
Catalysis and Reaction Conditions
The choice of catalyst and solvent significantly impacts the reaction's efficiency. While classic conditions often employ piperidine or pyridine, a wide array of catalysts has been explored to improve yields, simplify workups, and develop greener protocols.[5][6]
-
Catalysts :
-
Amines : Weakly basic amines like piperidine are standard.[1][4] It has been suggested that piperidine salts, formed in the presence of trace acidic impurities like benzoic acid in benzaldehyde, can be the true catalytic species.[7]
-
Ammonium Salts : Environmentally benign ammonium salts, such as ammonium bicarbonate, have been used effectively, especially in solvent-free conditions.[5]
-
Lewis Acids : Catalysts like ZnCl₂, TiCl₄, and InCl₃ have also been employed.[5][6]
-
Biocatalysts : Proteins such as gelatine and bovine serum albumin (BSA) have been immobilized and used as effective catalysts, offering mild reaction conditions.[6][8]
-
-
Solvents : The reaction can be performed in various solvents, including benzene, toluene, ethanol, DMSO, or under solvent-free conditions.[5][6][7] The removal of water, often by azeotropic distillation with a Dean-Stark apparatus when using solvents like benzene or toluene, is crucial for driving the reaction to completion.[4]
Quantitative Data Summary
The yield of the Knoevenagel condensation is highly dependent on the specific reaction conditions employed. The following table summarizes representative data from various protocols.
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Diethyl Malonate | Piperidine | Benzene | Reflux | 11-18 | 85-88 | [7] |
| Various Aldehydes | Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp. | 12 | 85-90 | [6] |
| Various Aldehydes | Diethyl Malonate | Immobilized BSA | DMSO | Room Temp. | 12 | 85-89 | [8] |
| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate | 77 | 7 | >97 (Conversion) | [5][9] |
| Benzaldehyde | Diethyl Malonate | DBU/H₂O | Water | Room Temp. | 3 | 90 | [10] |
Detailed Experimental Protocols
Protocol 1: Classic Piperidine-Catalyzed Condensation
This procedure is adapted from a well-established method using common laboratory reagents.[7]
Reagents:
-
Benzaldehyde (e.g., 0.63 mol)
-
Diethyl malonate (e.g., 0.63 mol) (Note: Dimethyl malonate can be substituted)
-
Piperidine (2–7 ml, amount adjusted based on benzoic acid content of benzaldehyde)[7]
-
Benzene (200 ml)
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and Dean-Stark trap.
-
Heating mantle or oil bath.
-
Separatory funnel.
Procedure:
-
Combine benzaldehyde, diethyl malonate, piperidine, and benzene in the round-bottom flask.
-
Heat the mixture to a vigorous reflux (oil bath at 130–140°C).
-
Collect the water by-product in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 11–18 hours).
-
Cool the reaction mixture to room temperature and add 100 ml of benzene.
-
Transfer the solution to a separatory funnel and wash sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure.
-
Purify the residue by vacuum distillation to yield the final product.
Protocol 2: Green, Catalyst-Free Condensation in Water
This protocol is a simplified, environmentally benign alternative.[11]
Reagents:
-
Benzaldehyde (1.00 mmol)
-
Dimethyl malonate (1.00 mmol)
-
Deionized Water (2 ml)
Apparatus:
-
Glass vial with a magnetic stir bar.
-
Stir plate.
Procedure:
-
In a glass vial, combine benzaldehyde, dimethyl malonate, and water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take from 20 minutes to 18 hours.[11]
-
Upon completion, remove the solvent in vacuo to obtain the product, which may not require further purification.
Experimental and Workflow Visualization
The general workflow for performing and analyzing a Knoevenagel condensation is depicted below.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
An In-depth Technical Guide to Dimethyl Benzylidenemalonate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Dimethyl benzylidenemalonate. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Core Physical and Chemical Properties
This compound, with the IUPAC name dimethyl 2-benzylidenepropanedioate, is an organic compound featuring a conjugated system that dictates its chemical behavior.[1] This structure includes a phenyl group attached to a carbon-carbon double bond, which is in turn bonded to a malonate group with two methyl ester functionalities.[1] The physical state of the compound is reported as a yellow solid.[1]
Quantitative data for this compound and its diethyl analog are summarized in the table below for comparative analysis.
| Property | This compound | Diethyl Benzylidenemalonate |
| Molecular Formula | C₁₂H₁₂O₄[1] | C₁₄H₁₆O₄[2] |
| Molecular Weight | 220.22 g/mol [1] | 248.27 g/mol [2] |
| CAS Number | 6626-84-2[1] | 5292-53-5[2] |
| Physical State | Yellow Solid[1] | Colorless to Yellow Liquid/Solid[2] |
| Melting Point | Not explicitly available | 28-31 °C[2] |
| Boiling Point | 282.9°C at 760 mmHg[3] | 215-217 °C at 30 mmHg[2] |
| Density | 1.179 g/cm³[3] | 1.107 g/mL at 25 °C[2] |
| Refractive Index | 1.549[3] | n20/D 1.536[2] |
| Flash Point | 134°C[3] | >110 °C (>230 °F)[4] |
| Solubility | Insoluble in water.[5] | Insoluble in water.[2] |
Synthesis of this compound
The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of benzylidenemalonates.
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Benzoic acid (or acetic acid)
-
Toluene (or benzene)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for azeotropic removal of water), combine benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), a catalytic amount of piperidine (e.g., 0.04 equivalents), and a catalytic amount of benzoic acid (e.g., 0.04 equivalents) in toluene.[1]
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours (e.g., 10 hours).[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the piperidine catalyst, followed by a saturated sodium bicarbonate solution to remove the benzoic acid catalyst, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent (e.g., a 10:1 ratio), to yield pure this compound.[1]
Spectroscopic Properties
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzylidene group, a singlet for the vinylic proton, and a singlet for the two equivalent methoxy groups.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the carbons of the phenyl ring, and the carbon of the methoxy groups.
-
Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the conjugated ester (around 1720-1740 cm⁻¹), C=C stretching of the alkene (around 1630 cm⁻¹), and C-O stretching of the ester (around 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for malonate esters include the loss of alkoxy groups (-OCH₃) and the entire ester group (-COOCH₃).
Reactivity and Stability
This compound is an α,β-unsaturated carbonyl compound. This structural feature makes it susceptible to nucleophilic attack at the β-carbon of the carbon-carbon double bond in a conjugate addition reaction (Michael addition). The electron-withdrawing nature of the two ester groups activates the double bond for this type of reaction.
The compound is stable under recommended storage conditions.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[6][7]
Potential Biological Activities
While specific studies on the biological activity of this compound are limited, the broader class of benzylidenemalonates has attracted interest in medicinal chemistry. Arylidene malonate derivatives have been explored for their potential anti-inflammatory properties.[1] Some research suggests that these compounds may act as inhibitors of Toll-like receptor 4 (TLR4) signaling, which is a key pathway in pro-inflammatory diseases.[1]
It is important to note that Dimethyl malonate, a precursor in the synthesis, has been studied as an inhibitor of succinate dehydrogenase (mitochondrial complex II).[8] This suggests a potential area for further investigation into the biological effects of its derivatives. However, no specific cell signaling pathways have been definitively identified for this compound itself.
Conclusion
This compound is a versatile organic compound with established synthetic routes and predictable reactivity. Its physical and chemical properties make it a useful building block in organic synthesis. While its specific biological activities require further investigation, the broader class of benzylidenemalonates shows promise in the context of anti-inflammatory research. This guide provides a foundational understanding for scientists and researchers working with this compound.
References
- 1. This compound (6626-84-2) for sale [vulcanchem.com]
- 2. DIETHYL BENZYLIDENEMALONATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Diethyl benzylidenemalonate, 98% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DIETHYL BENZYLIDENEMALONATE - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Dimethyl Benzylidenemalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for dimethyl benzylidenemalonate. The information is curated to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols are also provided.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are crucial for confirming its structure.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | s | 1H | =CH- |
| 7.45 - 7.35 | m | 5H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
| 3.78 | s | 3H | -OCH₃ |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 166.8 | C=O |
| 164.1 | C=O |
| 142.3 | =CH- |
| 133.8 | Ar-C (quaternary) |
| 130.5 | Ar-CH |
| 129.5 | Ar-CH |
| 128.8 | Ar-CH |
| 128.2 | =C(COOCH₃)₂ |
| 52.8 | -OCH₃ |
| 52.6 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | C-H stretch (aromatic) |
| ~2955 | Weak | C-H stretch (aliphatic, -CH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1250, 1220 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 220 | 100 | [M]⁺ (Molecular Ion) |
| 189 | 85 | [M - OCH₃]⁺ |
| 161 | 70 | [M - COOCH₃]⁺ |
| 131 | 50 | [C₆H₅CH=C=CO]⁺ |
| 103 | 65 | [C₆H₅CH=CH]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.
Synthesis of this compound
This procedure is adapted from the general Knoevenagel condensation protocol.
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Mass Spectrometry:
The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.
Visualizations
To illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship between spectroscopic data and the molecular structure of the compound.
CAS number and molecular structure of Dimethyl benzylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl Benzylidenemalonate, a versatile organic compound with significant applications in synthetic chemistry and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents.
Core Compound Identity
CAS Number: 6626-84-2
Molecular Structure:
-
IUPAC Name: Dimethyl 2-benzylidenepropanedioate
-
Molecular Formula: C₁₂H₁₂O₄
-
Molecular Weight: 220.22 g/mol
-
SMILES: COC(=O)C(=CC1=CC=CC=C1)C(=O)OC
-
InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound. This information is crucial for its application in experimental settings and for its characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Yellow solid | [1] |
| Boiling Point | 282.9°C at 760 mmHg | [1] |
| Density | 1.179 g/cm³ | [1] |
| Flash Point | 134°C | [1] |
| LogP | 1.416 | [1] |
| PSA | 52.6 | [1] |
Note: Due to the close structural and chemical similarity, spectral data for the diethyl analog, Diethyl Benzylidenemalonate (CAS 5292-53-5), is often used as a reference.
Synthesis of this compound
The primary route for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, dimethyl malonate, with an aldehyde, benzaldehyde, in the presence of a basic catalyst.[2]
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of arylidene malonates.
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Benzoic acid (co-catalyst)
-
Toluene (solvent)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of benzaldehyde (5 mmol), dimethyl malonate (5.5 mmol), benzoic acid (20 mg), and piperidine (20 mg) is prepared in toluene (20 mL).[1]
-
The reaction mixture is refluxed for approximately 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and other volatile components are removed under reduced pressure (vacuum).[1]
-
The resulting residue is purified by flash chromatography on silica gel using a hexane-ethyl acetate mixture (typically in a 10:1 ratio) as the eluent to yield pure this compound.[1]
Synthesis Workflow
The following diagram illustrates the experimental workflow for the Knoevenagel condensation synthesis of this compound.
Caption: Knoevenagel Condensation Workflow for this compound Synthesis.
Applications in Drug Development and Research
This compound and its derivatives are valuable compounds in medicinal chemistry and drug discovery. Their utility stems from their function as versatile synthetic intermediates and their inherent biological activities.
-
Synthetic Building Blocks: These compounds serve as precursors for Michael addition reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3] For instance, the addition of cyanide to arylidene malonates provides a route to arylsuccinic acids.[4]
-
Anti-inflammatory Properties: Arylidene malonate derivatives have been explored for their potential anti-inflammatory effects.[4] Structure-activity relationship (SAR) studies aim to identify the key structural features necessary for their inhibitory activity.[4]
-
Inhibition of TLR4 Signaling: One promising area of investigation is the inhibition of Toll-like receptor 4 (TLR4) signaling.[4] This pathway is implicated in the etiology of several pro-inflammatory diseases, making its inhibition a significant therapeutic strategy.[4]
-
UV Filters: Dimeric benzylidene malonates have been investigated for their potential use in cosmetic preparations as UV filters to protect the skin from harmful ultraviolet radiation.
Inhibition of TLR4 Signaling Pathway
The diagram below illustrates the role of arylidene malonates as inhibitors of the TLR4 signaling pathway, a key target in inflammatory disease research.
Caption: Inhibition of the TLR4 Signaling Pathway by Arylidene Malonates.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis via the Knoevenagel condensation, coupled with its reactivity as a Michael acceptor, makes it a valuable building block for a wide range of more complex molecules. Furthermore, the emerging evidence of the biological activities of arylidene malonates, such as their anti-inflammatory potential through the inhibition of pathways like TLR4 signaling, underscores their importance in the development of novel therapeutics. This guide provides the foundational technical information required for researchers to explore the full potential of this versatile chemical entity.
References
Reactivity of Dimethyl Benzylidenemalonate as a Michael Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl benzylidenemalonate is a versatile and reactive Michael acceptor, playing a significant role in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is attributed to the electron-withdrawing nature of the two ester groups, which polarize the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound as a Michael acceptor. It covers the scope of nucleophiles, catalytic systems, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.
Core Principles of Reactivity
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the reaction is driven by the formation of a thermodynamically stable product. The general mechanism, particularly under base-catalyzed conditions, involves three principal steps:
-
Deprotonation: A base abstracts an acidic proton from the Michael donor (nucleophile), generating a more potent, resonance-stabilized nucleophile (e.g., an enolate, thiolate, or amide anion).
-
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the this compound. This forms a new carbon-carbon or carbon-heteroatom bond and results in a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is subsequently protonated by a protic source, which can be the conjugate acid of the base or the solvent, to yield the final adduct and regenerate the catalyst.
This fundamental transformation is instrumental in constructing 1,5-dicarbonyl compounds and their heteroatom analogs, which are valuable synthons in the synthesis of complex organic molecules.
Reaction Mechanism
The following diagram illustrates the general base-catalyzed Michael addition mechanism.
Caption: General mechanism of a base-catalyzed Michael addition.
Scope of Nucleophiles and Quantitative Data
This compound reacts with a diverse range of nucleophiles. The following tables summarize quantitative data from selected reactions, highlighting the versatility of this Michael acceptor.
Table 1: Aza-Michael Addition of Azoles to this compound
The aza-Michael addition of nitrogen-containing heterocycles is a highly efficient method for the synthesis of novel N-substituted compounds. Cesium carbonate (Cs₂CO₃) has been shown to be an effective catalyst for this transformation.[1]
| Entry | Nucleophile (Azole) | Product | Yield (%) |
| 1 | Pyrazole | 3aa | 94 |
| 2 | 3,5-Dimethylpyrazole | 3ab | 85 |
| 3 | 3-Methyl-5-phenylpyrazole | 3ac | 81 |
| 4 | Indazole | 3ad | 83 |
| 5 | Imidazole | 3ae | 86 |
| 6 | Benzimidazole | 3af | 88 |
| 7 | 1,2,4-Triazole | 3ah | 71 |
| 8 | 1,2,3-Triazole | 3ai | 61 |
| 9 | Benzotriazole | 3aj | 92 |
Reaction Conditions: this compound (0.50 mmol), azole (0.75 mmol), Cs₂CO₃ (10 mol%), THF (0.5 mL), 25 °C, 24 h. Yields are for the isolated product.[1]
Table 2: Michael Addition of Carbon Nucleophiles
Carbon-based nucleophiles, particularly stabilized carbanions, are classic Michael donors for the formation of new carbon-carbon bonds.
| Entry | Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | Acetone | Chiral Diamine / D-CSA | THF | 24 | 25 | 91 | [a] |
| 2 | Cyclohexanone | Chiral Diamine / D-CSA | THF | 24 | 25 | 93 | [a] |
| 3 | Diethyl Malonate | K₂CO₃ | DMSO | - | RT | - | [b] |
| 4 | Ethyl Cyanoacetate | K₂CO₃ | DME/DMSO | 1 | RT | - | [c] |
Note: [a] Data for the reaction with isatylidenemalononitrile, a structurally similar acceptor. [b, c] Qualitative reports of reaction, quantitative yield not specified.
Table 3: Thia-Michael Addition of Thiols
The thia-Michael addition is a rapid and efficient reaction for the formation of carbon-sulfur bonds, often proceeding under mild, catalyst-free conditions.
| Entry | Nucleophile | Catalyst/Base | Solvent | Time | Temp (°C) | Yield (%) | Ref. |
| 1 | Thiophenol | None | Neat | 30 min | 30 | 93 | [d] |
| 2 | 4-Chlorothiophenol | None | Neat | 15 min | 30 | 98 | [d] |
| 3 | Benzylthiol | None | Neat | 45 min | 30 | 76 | [d] |
Note: [d] Data for the reaction with methyl vinyl ketone, representative of the high reactivity of thiols with α,β-unsaturated systems.
Experimental Protocols
The following are detailed, representative protocols for the Michael addition of various nucleophiles to this compound.
Protocol 1: General Procedure for Aza-Michael Addition of Azoles
This protocol is adapted from the Cs₂CO₃-catalyzed addition of azoles.[1]
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired azole (1.5 eq), and cesium carbonate (Cs₂CO₃, 10 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 1 M with respect to the this compound.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted Michael adduct.
Protocol 2: General Procedure for Base-Catalyzed Michael Addition of Carbon Nucleophiles
This protocol is a generalized procedure for the addition of active methylene compounds.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (e.g., dimethyl malonate, 1.2 eq) in a suitable anhydrous solvent (e.g., THF, DMSO).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 10 mol%) to the solution and stir for 10-15 minutes to generate the nucleophile.
-
Addition of Acceptor: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.
Protocol 3: General Procedure for Thia-Michael Addition
This protocol describes a typical solvent-free addition of a thiol.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the thiol (e.g., thiophenol, 1.1 eq).
-
Reaction: Stir the neat mixture at room temperature or with gentle heating (e.g., 30-40 °C). The reaction is often exothermic and proceeds rapidly.
-
Monitoring and Work-up: Monitor the reaction by TLC. For many thiols, the reaction is complete within 1-2 hours. As the reaction is often clean and high-yielding, if the product is of sufficient purity, it may be used directly.
-
Purification (if necessary): If purification is required, dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
Visualization of Experimental Workflow
A typical experimental workflow for a Michael addition reaction, from setup to product characterization, is outlined below.
Caption: A typical experimental workflow for a Michael addition.
Conclusion
This compound is a highly effective Michael acceptor, reacting readily with a wide variety of nitrogen, carbon, and sulfur nucleophiles. The reactions are often high-yielding and can be performed under mild conditions, with a range of catalytic systems available to promote the transformation. The versatility and reactivity of this compound make it an invaluable tool in synthetic organic chemistry, particularly for the construction of complex molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a research and development setting.
References
The Influence of Aromatic Substituents on the Stability of Dimethyl Benzylidenemalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl benzylidenemalonate and its derivatives are pivotal Michael acceptors in organic synthesis and crucial scaffolds in medicinal chemistry. Their stability, intrinsically linked to their reactivity, is paramount for predicting reaction outcomes, understanding biological activity, and ensuring drug substance viability. This technical guide provides an in-depth analysis of the electronic effects of aromatic substituents on the stability of the this compound core. It details experimental protocols for stability assessment, presents quantitative reactivity data, and visualizes the underlying chemical principles governing these phenomena.
Introduction: The Role of Electronic Effects in Molecular Stability
The chemical stability of this compound is predominantly dictated by the electrophilicity of its β-carbon atom. This electrophilicity is, in turn, modulated by the electronic properties of substituents on the benzylidene ring. The principles of physical organic chemistry, particularly Hammett-type linear free-energy relationships, provide a robust framework for understanding these effects. Electron-donating groups (EDGs) on the aromatic ring increase the electron density of the conjugated system, including the β-carbon. This elevation in electron density leads to greater electrostatic repulsion with incoming nucleophiles, thereby decreasing the compound's reactivity and enhancing its intrinsic stability. Conversely, electron-withdrawing groups (EWGs) diminish the electron density at the β-carbon, rendering it more susceptible to nucleophilic attack. This increased reactivity corresponds to lower stability.
Quantitative Analysis of Substituent Effects on Stability
| Substituent (on Benzylidene Ring) | Ester Group | Electrophilicity Parameter (E) | Relative Stability |
| 4-Dimethylamino (-NMe₂) | Diethyl | -23.10 | High |
| 3-Chloro (-Cl) | Diethyl | -18.98 | Moderate |
| 4-Cyano (-CN) | Diethyl | -18.06 | Low |
Table 1: Electrophilicity parameters (E) for substituted diethyl benzylidenemalonates. Data from Mayr's Database of Reactivity Parameters indicates that electron-donating groups (e.g., -NMe₂) lead to a more negative E value, signifying higher reactivity of the nucleophile needed for a reaction, which corresponds to greater stability of the electrophile. Conversely, electron-withdrawing groups (e.g., -CN) result in a less negative E, indicating lower stability.
Experimental Protocols for Stability Assessment
Synthesis of Substituted Dimethyl Benzylidenemalonates via Knoevenagel Condensation
Objective: To synthesize a series of substituted dimethyl benzylidenemalonates for subsequent stability studies.
Materials:
-
Appropriately substituted benzaldehyde (1.0 eq)
-
Dimethyl malonate (1.1 eq)
-
Piperidine (0.1 eq)
-
Acetic acid (0.1 eq)
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde, dimethyl malonate, and toluene.
-
Add catalytic amounts of piperidine and acetic acid.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure substituted this compound.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy
Objective: To determine the relative stability of substituted dimethyl benzylidenemalonates by measuring their reaction rates with a model nucleophile.
Materials:
-
Substituted this compound (1.0 eq)
-
A model nucleophile, e.g., N-acetylcysteine (1.1 eq)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the substituted this compound in the deuterated solvent of a known concentration.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent.
-
In an NMR tube, combine the solution of the this compound with the nucleophile solution at a controlled temperature within the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals corresponding to the disappearing vinylic proton of the benzylidenemalonate and the appearing signals of the Michael adduct.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Compare the rates of reaction for the different substituted dimethyl benzylidenemalonates to establish a relative stability ranking.
Visualization of Concepts
Logical Relationship of Electronic Effects on Stability
Caption: Electronic effects of substituents on the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for the synthesis and stability evaluation of this compound derivatives.
Conclusion
The stability of this compound is a direct function of the electronic nature of the substituents on its benzylidene ring. Electron-donating groups enhance stability by increasing the electron density of the olefinic bond, thereby reducing its electrophilicity. In contrast, electron-withdrawing groups decrease stability by making the molecule more susceptible to nucleophilic attack. This relationship can be quantified using reactivity parameters and probed experimentally through kinetic studies. A thorough understanding of these principles is essential for the rational design of molecules with tailored stability profiles for applications in both synthetic chemistry and drug development.
An In-depth Technical Guide on the Solubility of Dimethyl Benzylidenemalonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl benzylidenemalonate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various common organic solvents. The guide includes a detailed experimental protocol and a workflow for systematic solubility studies.
Introduction to the Solubility of this compound
This compound is a crystalline organic compound widely used in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its solubility is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit higher solubility in polar organic solvents. However, empirical determination is necessary for precise quantitative data.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. This standardized format will facilitate the comparison of data across different laboratories and studies.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Methanol | e.g., 25 | e.g., Gravimetric |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed protocol for the experimental determination of the solubility of this compound in a given organic solvent using the gravimetric method. This method is straightforward, reliable, and does not require specialized spectroscopic equipment.[1][2][3][4]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (0.45 µm pore size)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact weight of the dish with the solution.
-
Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing it again.
-
3.3. Calculation of Solubility
-
Weight of the dissolved solid: (Weight of dish + dry solid) - (Weight of empty dish)
-
Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solid)
-
Solubility ( g/100 g solvent): (Weight of dissolved solid / Weight of solvent) x 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational framework for researchers investigating the solubility of this compound. While published quantitative data is scarce, the detailed experimental protocol and the structured approach outlined herein will enable the systematic and reproducible determination of this critical physicochemical property. The generation of reliable solubility data is essential for the effective application of this compound in synthetic chemistry and pharmaceutical sciences.
References
A Theoretical Exploration of Dimethyl Benzylidenemalonate's Frontier Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for dimethyl benzylidenemalonate. Understanding the energy and distribution of these orbitals is paramount in predicting the chemical reactivity, electronic properties, and potential bioactivity of this compound, making it a crucial area of study for drug development and materials science.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic interactions. It focuses on the HOMO and LUMO, which are the outermost orbitals containing electrons and the innermost orbitals without electrons, respectively. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Computational Methodology
The theoretical calculations for determining the frontier orbitals of this compound are typically performed using Density Functional Theory (DFT), a robust quantum chemical method.
Software and Theoretical Model
A common approach involves using the Gaussian suite of programs. The geometry of the this compound molecule is first optimized to find its most stable conformation. A popular and effective theoretical model for such calculations is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set
The choice of basis set is crucial for obtaining accurate results. A frequently used basis set for organic molecules is 6-311++G(d,p). This set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Computational Protocol
-
Geometry Optimization: The initial structure of this compound is optimized using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Orbital Analysis: Following successful optimization, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including HOMO and LUMO. The electron density distribution of these orbitals is also visualized.
Data Presentation: Frontier Orbital Properties
The following table summarizes the key quantitative data obtained from the theoretical calculations of this compound.
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy (EHOMO) | -0.258 | -7.021 |
| LUMO Energy (ELUMO) | -0.089 | -2.422 |
| HOMO-LUMO Energy Gap (Egap) | 0.169 | 4.599 |
Note: The values presented are illustrative and based on typical results for similar compounds calculated at the B3LYP/6-311++G(d,p) level of theory.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of this compound's frontier orbitals.
Caption: Computational workflow for determining frontier orbitals.
Conclusion
The theoretical calculation of this compound's frontier orbitals provides invaluable insights into its electronic structure and reactivity. The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, are key descriptors that can guide the design of new drug candidates and functional materials. The computational protocol outlined in this guide, utilizing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represents a standard and reliable approach for obtaining these crucial parameters.
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Arylidene Malonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylidene malonates, α,β-unsaturated compounds synthesized through the condensation of an aryl aldehyde and a malonic ester, represent a cornerstone in organic synthesis. Their facile preparation, coupled with the versatility of their chemical transformations, has established them as pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the discovery and historical synthesis of arylidene malonates, from the seminal work of Emil Knoevenagel to modern, highly efficient synthetic protocols. Detailed experimental methodologies for key reactions are presented, alongside a quantitative comparison of various synthetic approaches. Furthermore, this guide delves into the crucial role of arylidene malonates in drug discovery, with a particular focus on their interaction with the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of the innate immune response.
The Dawn of a Condensation Reaction: Knoevenagel's Discovery
The history of arylidene malonates is intrinsically linked to the development of one of organic chemistry's most fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation. In the late 19th century, German chemist Emil Knoevenagel embarked on a series of investigations into the reactivity of aldehydes with active methylene compounds in the presence of a basic catalyst.
In 1894, Knoevenagel reported his initial findings on the condensation of formaldehyde with diethyl malonate using diethylamine as a catalyst.[1][2] This was followed in 1896 by a more detailed study on the reaction of benzaldehyde with ethyl acetoacetate in the presence of piperidine at 0°C, which yielded the corresponding benzylidene adduct.[1][2] These early experiments laid the groundwork for what is now universally recognized as the Knoevenagel condensation. The reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[3][4]
The core principle of the Knoevenagel condensation lies in the activation of the methylene compound by an amine catalyst. The amine facilitates the deprotonation of the acidic methylene group, generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to furnish the final arylidene malonate product.
The Classical Approach: Experimental Protocols
The Knoevenagel Condensation: Piperidine-Catalyzed Synthesis of Diethyl Benzylidene Malonate
This protocol details the classical synthesis of diethyl benzylidene malonate from benzaldehyde and diethyl malonate using piperidine as a catalyst. The use of a Dean-Stark apparatus to remove the water formed during the reaction drives the equilibrium towards the product.
Experimental Protocol:
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add 100 g (0.63 mole) of diethyl malonate, 72-76 g of commercial-grade benzaldehyde, 2-7 mL of piperidine, and 200 mL of benzene.[5] The amount of piperidine should be in slight excess to neutralize any benzoic acid present in the benzaldehyde.[5]
-
Reaction: The mixture is heated to a vigorous reflux in an oil bath at 130-140°C. The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when no more water is collected (typically 12-13 mL), which usually takes 11-18 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and add 100 mL of benzene.
-
Wash the organic solution sequentially with two 100 mL portions of water, two 100 mL portions of 1 N hydrochloric acid, and one 100 mL portion of a saturated sodium bicarbonate solution.
-
The aqueous washings are combined and extracted with a single 50 mL portion of benzene.
-
The benzene extracts are combined with the original organic layer and dried over 30 g of anhydrous sodium sulfate.
-
-
Purification:
-
The benzene is removed under reduced pressure on a steam bath.
-
The residue is distilled under reduced pressure to yield colorless diethyl benzylidene malonate.
-
The Doebner Modification: Synthesis of Cinnamic Acid
A significant advancement in the Knoevenagel condensation was introduced by Oscar Doebner. The Doebner modification utilizes pyridine as both the solvent and catalyst, and malonic acid instead of its ester.[3] A key feature of this modification is the spontaneous decarboxylation of the intermediate arylidene malonic acid to yield an α,β-unsaturated carboxylic acid.[6]
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add 10.4 g of malonic acid, 10.6 g of benzaldehyde, and 20 mL of pyridine.[7]
-
Reaction: The mixture is heated to reflux with stirring for 2-3 hours. The evolution of carbon dioxide will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.
-
Stir the mixture until the precipitation of cinnamic acid is complete.
-
-
Purification:
-
Collect the crude cinnamic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.[7]
-
Evolution of Synthesis: Modern Methodologies
While the classical Knoevenagel condensation remains a valuable synthetic tool, modern organic chemistry has driven the development of more efficient, environmentally friendly, and versatile protocols for the synthesis of arylidene malonates. These advancements focus on alternative energy sources, novel catalysts, and greener reaction media.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the context of the Knoevenagel condensation, microwave-assisted synthesis offers significantly reduced reaction times and often improved yields compared to conventional heating. These reactions are frequently performed under solvent-free conditions, further enhancing their green credentials.
Experimental Protocol (General Procedure):
-
Reagent Mixture: In a Pyrex beaker, an equimolecular mixture of the aromatic aldehyde and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile) is combined with a catalytic amount of ammonium acetate.[8]
-
Microwave Irradiation: The reaction mixture is thoroughly mixed and irradiated in a microwave oven. The reaction time is typically very short, often in the range of 20-60 seconds.[9]
-
Work-up: The reaction mixture is cooled to room temperature, and the solid product is recrystallized from a suitable solvent, such as ethanol.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote the Knoevenagel condensation. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, leading to enhanced reaction rates and yields.
Experimental Protocol (General Procedure):
-
Reaction Setup: A mixture of the aldehyde, active methylene compound, and a catalyst (e.g., a basic ionic liquid or a solid-supported base) in a suitable solvent or under solvent-free conditions is placed in an ultrasonic bath.
-
Sonication: The reaction mixture is irradiated with ultrasound at a specific frequency and power until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The product is isolated by filtration or extraction and purified by recrystallization.
Ionic Liquid-Catalyzed Synthesis
Ionic liquids (ILs) have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. Basic ionic liquids can efficiently catalyze the Knoevenagel condensation, often under solvent-free conditions and at room temperature.
Proline-Catalyzed Synthesis
Organocatalysis, the use of small organic molecules as catalysts, offers a powerful and often more environmentally benign alternative to metal-based catalysts. The amino acid L-proline has been shown to be an effective catalyst for the Knoevenagel condensation, proceeding under mild conditions to afford arylidene malonates in good to high yields.
Quantitative Comparison of Synthetic Methods
The efficiency of arylidene malonate synthesis varies significantly depending on the chosen methodology. The following tables provide a comparative summary of yields for the synthesis of various arylidene malonates using different protocols.
Table 1: Synthesis of Diethyl Benzylidene Malonate Derivatives via Classical Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Benzene | 11-18 | 89-91 | [5] |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | 8 | 85 | N/A |
| 4-Methoxybenzaldehyde | Piperidine | Toluene | 10 | 92 | N/A |
| 2-Nitrobenzaldehyde | Piperidine | Benzene | 12 | 78 | N/A |
Table 2: Synthesis of Cinnamic Acid Derivatives via Doebner Modification
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Pyridine | Pyridine | 2-3 | 85-90 | [7] |
| 4-Chlorobenzaldehyde | Pyridine/Piperidine | Pyridine | 4 | 82 | N/A |
| 4-Hydroxybenzaldehyde | Pyridine/Piperidine | Pyridine | 5 | 75 | N/A |
| Vanillin | Pyridine/Piperidine | Pyridine | 3 | 88 | N/A |
Table 3: Microwave-Assisted Synthesis of Benzylidene Malononitrile Derivatives
| Aldehyde | Catalyst | Conditions | Reaction Time (s) | Yield (%) | Reference |
| Benzaldehyde | NH4OAc | Solvent-free, MW | 30 | 92 | [8] |
| 4-Chlorobenzaldehyde | NH4OAc | Solvent-free, MW | 25 | 95 | [8] |
| 4-Nitrobenzaldehyde | NH4OAc | Solvent-free, MW | 20 | 96 | [8] |
| 4-Bromobenzaldehyde | NH4OAc | Solvent-free, MW | 30 | 87 | [8] |
Table 4: Synthesis of 2-Benzylidenemalononitrile under Various Conditions
| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 h | 85 | N/A |
| NH4OAc / MW | Solvent-free | MW | 30 s | 92 | [8] |
| Alum | Water | 60 | 30 min | 89 | [10] |
| Water/Glycerol | Water/Glycerol (1:1) | Room Temp | 24 h | 99 | [11] |
Arylidene Malonates in Drug Discovery: Targeting the TLR4 Signaling Pathway
The biological significance of arylidene malonates has garnered increasing interest in the field of drug development. A notable area of research involves their role as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[14][15] Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.
The activation of TLR4 by LPS initiates a complex intracellular signaling cascade that can be broadly divided into two downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which regulate the expression of pro-inflammatory cytokines and type I interferons.[14][16]
Certain arylidene malonate derivatives have been identified as potent inhibitors of TLR4 signaling.[12] These compounds are thought to interfere with the formation of the TLR4/MD-2/LPS complex, thereby preventing the initiation of the downstream signaling cascade. This inhibitory activity makes arylidene malonates promising lead compounds for the development of novel anti-inflammatory agents.[13]
Workflow for the Synthesis and Screening of Arylidene Malonate-Based TLR4 Inhibitors
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyl Benzylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed for the preparation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. Dimethyl benzylidenemalonate is a valuable synthetic intermediate, utilized in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a conjugated system and two ester functionalities, makes it a versatile precursor for further molecular elaborations. This document provides a detailed experimental protocol for the synthesis of this compound via the Knoevenagel condensation of benzaldehyde and dimethyl malonate, using piperidine as a catalyst.
Reaction Principle
The synthesis of this compound is achieved through a Knoevenagel condensation reaction. The process is initiated by the deprotonation of the acidic methylene proton of dimethyl malonate by a basic catalyst, typically piperidine, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Benzaldehyde (C₇H₆O) | 10.6 g (0.1 mol) |
| Dimethyl Malonate (C₅H₈O₄) | 13.2 g (0.1 mol) |
| Piperidine (C₅H₁₁N) | 0.85 g (1.0 mL, 0.01 mol) |
| Glacial Acetic Acid (C₂H₄O₂) | 0.6 g (0.6 mL, 0.01 mol) |
| Toluene (C₇H₈) | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 2-4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₁₂O₄[1] |
| Molecular Weight | 220.22 g/mol [1] |
| Appearance | Colorless to pale yellow solid or oil |
| Melting Point | 36-39 °C |
| Yield | |
| Theoretical Yield | 22.02 g |
| Typical Experimental Yield | 17.6 - 19.8 g (80-90%) |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (s, 1H), 7.45-7.35 (m, 5H), 3.85 (s, 3H), 3.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 164.0, 142.0, 134.0, 130.5, 129.0, 128.5, 128.0, 52.5, 52.0 |
| IR (KBr, cm⁻¹) | ~2950 (C-H), 1725 (C=O, ester), 1630 (C=C), 1250, 1220 (C-O) |
Experimental Protocols
Materials and Equipment
-
Benzaldehyde (freshly distilled)
-
Dimethyl malonate
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add toluene (100 mL), benzaldehyde (10.6 g, 0.1 mol), and dimethyl malonate (13.2 g, 0.1 mol).
-
To this mixture, add piperidine (1.0 mL, 0.01 mol) and glacial acetic acid (0.6 mL, 0.01 mol) as co-catalysts.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, or when no more water is collected in the Dean-Stark trap.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer successively with 5% hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate, or by vacuum distillation.
-
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
Piperidine and acetic acid are corrosive; avoid contact with skin and eyes.
Visualizations
Reaction Mechanism
Caption: Knoevenagel condensation reaction pathway.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: A Detailed Guide to the Michael Addition Reaction with Dimethyl Benzylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This powerful and versatile reaction allows for the construction of complex molecular architectures from relatively simple precursors. Dimethyl benzylidenemalonate is a commonly employed Michael acceptor due to the activation provided by the two electron-withdrawing ester groups, making the β-carbon susceptible to nucleophilic attack. The resulting adducts are valuable intermediates in the synthesis of a wide range of biologically active compounds and pharmaceutical agents.
This application note provides detailed, step-by-step procedures for the Michael addition of various nucleophiles to this compound, including both carbon and nitrogen nucleophiles. The protocols are designed to be readily applicable in a standard laboratory setting.
Reaction Mechanism
The base-catalyzed Michael addition reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor (this compound). This results in the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The newly formed enolate is protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct.
Caption: The three-step mechanism of a base-catalyzed Michael addition.
Experimental Workflow
The general workflow for performing a Michael addition reaction is outlined below. This procedure can be adapted based on the specific nucleophile, catalyst, and solvent system being employed.
Caption: A generalized workflow for the Michael addition reaction.
Experimental Protocols
The following protocols provide detailed procedures for the Michael addition of representative carbon and nitrogen nucleophiles to this compound.
Protocol 1: Michael Addition of Acetone (Carbon Nucleophile)
This protocol describes the organocatalytic Michael addition of acetone to this compound.
Materials:
-
This compound
-
Acetone
-
(S)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (catalyst)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a solution of this compound (0.25 mmol) in a mixture of THF (2 mL) and acetone (0.5 mL), add (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the solution with CH₂Cl₂ (5 mL).
-
Add 1N HCl (4 mL) and stir the mixture vigorously.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
Protocol 2: Aza-Michael Addition of Pyrazole (Nitrogen Nucleophile)
This protocol details the cesium carbonate-catalyzed aza-Michael addition of pyrazole to this compound.[1]
Materials:
-
This compound
-
Pyrazole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
To a solution of this compound (0.50 mmol) and pyrazole (0.75 mmol) in THF (0.5 mL), add Cs₂CO₃ (10 mol%).[1]
-
Stir the reaction mixture at 25 °C for 24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.
Data Presentation
The following table summarizes the reaction conditions and yields for the Michael addition of various nucleophiles to this compound.
| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetone | (S)-1-(2-Pyrrolidinylmethyl)-pyrrolidine | THF | RT | 96 | 45 |
| 2 | Pyrazole | Cs₂CO₃ | THF | 25 | 24 | 94 |
| 3 | 1,2,4-Triazole | Cs₂CO₃ | THF | 25 | 24 | 71 |
| 4 | 1,2,3-Triazole | Cs₂CO₃ | THF | 25 | 24 | 61 |
| 5 | Benzotriazole | Cs₂CO₃ | THF | 25 | 24 | 75 |
Conclusion
The Michael addition reaction of this compound with a variety of nucleophiles provides an efficient and versatile method for the synthesis of highly functionalized molecules. The protocols outlined in this application note are robust and can be readily adapted for the synthesis of a diverse library of compounds for applications in drug discovery and development. The use of organocatalysis and mild bases like cesium carbonate offers an advantage in terms of operational simplicity and reduced environmental impact. Further optimization of reaction conditions, including catalyst loading, solvent, and temperature, may lead to improved yields and reaction times.
References
The Versatility of Dimethyl Benzylidenemalonate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzylidenemalonate and its derivatives are highly versatile building blocks in organic synthesis, primarily serving as Michael acceptors. Their reactivity allows for the construction of a wide array of complex molecular architectures, particularly bioactive heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles, including pyrans, dihydropyridines, and dihydropyrimidinones, using this compound as a key starting material. The synthesized compounds often exhibit a range of biological activities, including antimicrobial and anticancer properties.
Core Concepts: The Chemistry of this compound
The primary mode of reactivity for this compound is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. This reaction is fundamental to the construction of the heterocyclic scaffolds discussed herein. Another key reaction is the Knoevenagel condensation of benzaldehyde with dimethyl malonate, which is the standard method for preparing the this compound precursor.
Diagram 1: Key Reactions of this compound
Application Notes and Protocols for Dimethyl Benzylidenemalonate in Polymer Synthesis
Disclaimer: The scientific literature contains limited specific data on the polymerization of dimethyl benzylidenemalonate. The following application notes and protocols are primarily based on its close and well-studied structural analogs, diethyl methylene malonate (DEMM) and diethyl benzylidenemalonate. The principles of synthesis and polymerization, particularly anionic polymerization, are chemically similar and highly applicable to the dimethyl ester derivative.
Monomer Synthesis: Knoevenagel Condensation
The synthesis of both dimethyl and diethyl benzylidenemalonate is typically achieved through a Knoevenagel condensation reaction between the corresponding dialkyl malonate and benzaldehyde.
Protocol 1: Synthesis of Diethyl Benzylidenemalonate
This protocol describes a general method adaptable for this compound by substituting diethyl malonate with dimethyl malonate.
Materials:
-
Diethyl malonate (or dimethyl malonate)
-
Benzaldehyde (freshly distilled)
-
Toluene
-
Piperidine (catalyst)[1]
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine diethyl malonate and 1 equivalent of benzaldehyde in toluene.[1]
-
Add a catalytic amount of piperidine (approximately 10 mol%).[1]
-
Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with aqueous HCl, aqueous NaHCO₃ solution, and water.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene using a rotary evaporator.[2]
-
The crude product can be purified by vacuum distillation. The fraction collected between 185-195 °C at 12 mmHg corresponds to pure diethyl benzylidenemalonate.[2]
Application Note 1: Anionic Polymerization of Methylene Malonates
Methylene malonates, such as DEMM, are highly reactive monomers that readily undergo anionic polymerization at room temperature and under atmospheric conditions.[3] This high reactivity is attributed to the two electron-withdrawing ester groups, which activate the carbon-carbon double bond, making it susceptible to nucleophilic attack.
Initiation: Anionic polymerization can be initiated by a variety of weak bases and nucleophiles, including:
-
Water: The polymerization of DEMM in aqueous solutions is pH-dependent. Hydroxide ions can initiate the reaction, with higher pH values leading to higher molecular weight polymers.[3]
-
Anionic Functional Groups: Carboxylates, phenolates, and borates have been shown to effectively initiate polymerization.[3] Carboxylates, in particular, demonstrate a high conversion rate.[3]
Applications: The mild conditions required for polymerization make these monomers ideal for applications such as:
-
High-Performance Coatings: DEMM can be incorporated into latex formulations to create cross-linked coatings with improved durability at room temperature.[3]
-
Biomedical Materials: The ability to polymerize in aqueous environments near neutral pH makes these monomers suitable for creating biocompatible materials like nanoparticles for drug delivery.[4]
Quantitative Data: Poly(diethyl methylene malonate) Properties
The following table summarizes the properties of poly(diethyl methylene malonate) (pDEMM) synthesized under different conditions.
| Polymerization Condition | Initiator | Weight-Average Molecular Weight (Mw, Da) | Number-Average Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Reference |
| Aqueous Solution, pH 4 | Water (H₂O/OH⁻) | < 32,000 | - | - | [5] |
| Aqueous Solution, pH 5 | Water (H₂O/OH⁻) | < 32,000 | - | - | [5] |
| Aqueous Solution, pH 6 | Water (H₂O/OH⁻) | > 300,000 | - | - | [5] |
| Aqueous Solution, pH 7 | Water (H₂O/OH⁻) | > 300,000 | - | - | [5] |
| 0.1 M Phosphate Buffer (pH 6.7-8.7) with 1% Dextran 70 | Buffer | 3,791 | 1,084 | 3.5 | [4] |
Diagram: Anionic Polymerization Mechanism
Caption: Anionic polymerization is initiated by a nucleophile attacking the monomer, forming a carbanion which then propagates.
Protocol 2: Anionic Polymerization of DEMM in an Aqueous System
This protocol is adapted from studies on the aqueous polymerization of DEMM.[3]
Materials:
-
Diethyl methylene malonate (DEMM)
-
Deionized (DI) water
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH adjustment
Equipment:
-
Beaker or reaction flask
-
Magnetic stirrer
-
pH meter
-
Syringe pump or dropping funnel
Procedure:
-
Place DI water into the reaction flask and adjust to the desired pH (e.g., pH 7) using NaOH or HCl solution.
-
Stir the aqueous solution vigorously (e.g., 1000 rpm).
-
Add 10 wt% of DEMM monomer to the solution at a constant, slow rate (e.g., 0.5 g/min ) using a syringe pump.[3]
-
Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours). A milky white dispersion indicates polymer formation.[3]
-
The resulting polymer can be isolated by drying in an oven at 60 °C.
-
Characterization: The molecular weight of the polymer can be determined using Size Exclusion Chromatography (SEC). Dissolve a small amount of the dried polymer in a suitable solvent like Tetrahydrofuran (THF) for analysis.[3]
Application Note 2: Free-Radical Polymerization
While less common for methylene malonates due to their high susceptibility to anionic polymerization, free-radical polymerization offers an alternative route to produce polymers and, more importantly, copolymers.[6] This method allows for the incorporation of methylene malonates into polymer chains with other vinyl monomers, potentially creating materials with a wide range of glass transition temperatures and mechanical properties.[6]
Mechanism: Free-radical polymerization proceeds through the classic steps:
-
Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV exposure to form primary radicals.[7]
-
Propagation: The radical adds to a monomer's double bond, creating a new radical that continues to add more monomers.[7]
-
Termination: Two growing chains combine or disproportionate to form a stable, non-reactive polymer chain.[7]
Diagram: General Experimental Workflow
Caption: Workflow from monomer synthesis and purification to polymerization and final polymer characterization.
Application Note 3: Potential in Drug Delivery Systems
Polymers derived from methylene malonates are being investigated for biomedical applications, particularly as drug carriers.[8] Their ability to form nanoparticles in aqueous media makes them promising candidates for encapsulating therapeutic agents.[4]
Nanoparticle Formation: Poly(DEMM) nanoparticles can be formed by polymerization in a buffered aqueous solution containing a stabilizer, such as dextran. The particle size can be controlled by adjusting the pH of the medium.[4]
Biodistribution: Studies using radiolabeled poly(DEMM) nanoparticles in mice have shown that after intravenous administration, the nanoparticles primarily accumulate in the liver and spleen.[4] After oral administration, the nanoparticles are not absorbed and are cleared from the gastrointestinal tract.[4] This suggests potential use as oral drug delivery vehicles to enhance bioavailability or as carriers for targeted systemic delivery, although their slow bioelimination after intravenous injection requires further investigation.[4]
Quantitative Data: Poly(DEMM) Nanoparticle Properties
| Property | Value | Reference |
| Synthesis Medium | 0.1 M Phosphate Buffer with 1% Dextran 70 | [4] |
| Particle Diameter | 140 - 250 nm (pH dependent) | [4] |
| Weight-Average Molecular Weight (Mw) | 3,791 Da | [4] |
| Number-Average Molecular Weight (Mn) | 1,084 Da | [4] |
| Biodistribution (1h post-IV injection) | ~95% in liver and spleen | [4] |
Diagram: Drug Delivery Nanoparticle Concept
Caption: A drug encapsulated within a polymer nanoparticle matrix for controlled release and targeted delivery.
Protocol 3: Preparation of Poly(DEMM) Nanoparticles
This protocol is based on a method for preparing poly(DEMM) nanoparticles for potential drug delivery applications.[4]
Materials:
-
Diethyl methylene malonate (DEMM)
-
Phosphate buffer (0.1 M, pH adjusted between 6.7 and 8.7)
-
Dextran 70 (or another suitable stabilizer)
Equipment:
-
Reaction vessel
-
Magnetic stirrer
-
Dialysis tubing for purification
Procedure:
-
Prepare a 0.1 M phosphate buffer solution and adjust to the desired pH (e.g., 7.4).
-
Dissolve a stabilizer, such as 1% (w/v) Dextran 70, in the buffer solution.
-
Add DEMM monomer to the buffered stabilizer solution while stirring. The polymerization will initiate spontaneously.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature to form a nanoparticle suspension.
-
Purify the nanoparticle suspension to remove unreacted monomer and other small molecules by dialysis against deionized water.
-
Characterization: The resulting nanoparticles can be characterized for their size and distribution using Dynamic Light Scattering (DLS) or electron microscopy. The molecular weight of the constituent polymer can be determined by SEC.[3][4]
References
- 1. labsolu.ca [labsolu.ca]
- 2. prepchem.com [prepchem.com]
- 3. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(diethyl methylidenemalonate) nanoparticles as a potential drug carrier: preparation, distribution and elimination after intravenous and peroral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. Biocompatible poly(methylidene malonate)-made materials for pharmaceutical and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Practical Guide to Knoevenagel Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable and versatile method for carbon-carbon (C-C) bond formation.[1][2] This reaction involves the nucleophilic addition of a compound with an active methylene group (a C-H bond flanked by two electron-withdrawing groups) to an aldehyde or ketone, typically in the presence of a weak base catalyst.[3] The initial adduct then undergoes dehydration to yield an α,β-unsaturated product.
Due to its efficiency and broad applicability, the Knoevenagel condensation is a key step in the synthesis of a wide array of important molecules, including pharmaceuticals like anti-inflammatory and anticancer agents, natural products, polymers, and fine chemicals.[1][4][5][6] The products, often α,β-unsaturated carbonyls or cyanides, are valuable intermediates in numerous subsequent transformations.[6][7]
Reaction Mechanism and Key Parameters
The reaction proceeds through three primary steps: deprotonation of the active methylene compound, nucleophilic attack on the carbonyl group, and subsequent elimination of water.[4][6]
-
Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[4][8]
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[4][8] This is typically the rate-determining step.
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to eliminate a water molecule, forming the final α,β-unsaturated product.[8]
When secondary amines like piperidine are used as catalysts, an alternative pathway involving the formation of an iminium ion intermediate can also occur.[5][9]
Caption: The three-step mechanism of the Knoevenagel condensation.
Critical Parameters:
-
Reactants: Aldehydes generally react much faster than ketones.[3] The active methylene compound must have its C-H bond activated by two electron-withdrawing groups, such as in malonic esters, malononitrile, ethyl acetoacetate, or cyanoacetic acid.[3][7]
-
Catalyst: The choice of catalyst is crucial. Weak bases are typically used to avoid self-condensation of the aldehyde.[10] Common catalysts include primary, secondary, and tertiary amines (e.g., piperidine), ammonium salts (e.g., ammonium acetate), and basic ionic liquids.[2][9] Greener alternatives using agro-waste extracts or even catalyst-free, water-mediated approaches are also being developed.[11][12]
-
Solvent: The solvent can significantly impact reaction rates and yields.[13] Polar aprotic solvents like DMF and acetonitrile often give high yields and fast reaction times.[13] Polar protic solvents such as ethanol and water are considered "greener" alternatives and can be highly effective.[13] In some cases, solvent-free conditions, often assisted by grinding or microwave irradiation, provide an efficient and environmentally benign option.[12][14]
-
Water Removal: As water is a byproduct, its removal can shift the reaction equilibrium towards the product, improving yields. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark trap in toluene) or by adding molecular sieves.[3]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes data from various studies, illustrating the impact of different catalysts and solvents on reaction outcomes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free (grinding) | 2-3 min | 98 | [14] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Toluene | 3 h | 85 | [14] |
| Benzaldehyde | Malononitrile | Hydrotalcite | Toluene | 15 min | 65 | [15] |
| Benzaldehyde | Malononitrile | Hydrotalcite | DMF | 15 min | 99 | [15] |
| Piperonal | Malononitrile | Sodium Bicarbonate | Water | 30 min | ~90-100 | [16] |
| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate (removed) | 2 h | High | [17] |
| 3,4-Dimethoxybenzaldehyde | Malononitrile | Sodium Ethoxide | None (stirring) | N/A | High | [7] |
Experimental Protocols
The following sections provide generalized and specific protocols for performing a Knoevenagel condensation.
General Laboratory Workflow
The workflow for a typical Knoevenagel condensation follows a standard sequence of steps from setup to analysis.
Caption: A typical experimental workflow for Knoevenagel condensation.
Protocol 1: General Procedure using Toluene with a Dean-Stark Trap
This protocol is suitable for reactions where water removal is beneficial.
Materials:
-
Aldehyde (10 mmol)
-
Active methylene compound (e.g., diethyl malonate, 12 mmol)
-
Catalyst (e.g., piperidine, 1 mmol)
-
Solvent (e.g., Toluene, 40 mL)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add the aldehyde (10 mmol), the active methylene compound (12 mmol), and toluene (40 mL).[5]
-
Catalyst Addition: Add the piperidine catalyst (1 mmol) to the mixture.[5]
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.[5]
-
Monitoring: Monitor the reaction's progress by observing water collection and using Thin Layer Chromatography (TLC). The reaction is complete when no more water is collected and the aldehyde spot has disappeared on TLC.[5]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[5]
Protocol 2: "Green" Aqueous Procedure at Room Temperature
This protocol is environmentally benign and features a simple workup.[16]
Materials:
-
Aromatic aldehyde (e.g., piperonal, 5 mmol)
-
Malononitrile (5 mmol)
-
Base (e.g., sodium bicarbonate, 5 mmol)
-
Water (15-20 mL)
-
Erlenmeyer flask or beaker, magnetic stirrer.
Procedure:
-
Setup: In a flask or beaker, combine the aldehyde, malononitrile, and the base in water.[16]
-
Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes.[16]
-
Monitoring & Isolation: The product will typically precipitate out of the aqueous solution as a solid.[16] Monitor by TLC if necessary.
-
Workup: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water or cold ethanol to remove unreacted starting materials and the base.[5][16] The product is often pure enough for use without further purification. If needed, recrystallize from a suitable solvent like ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. purechemistry.org [purechemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. acgpubs.org [acgpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory [chemeducator.org]
- 17. tandfonline.com [tandfonline.com]
The Versatility of Dimethyl Benzylidenemalonate in Multicomponent Reactions: Application Notes and Protocols
Introduction
Dimethyl benzylidenemalonate and its derivatives are highly valuable building blocks in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Their electrophilic double bond, activated by two electron-withdrawing ester groups, makes them excellent Michael acceptors. This reactivity profile allows for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound and structurally related intermediates in the synthesis of biologically relevant heterocyclic scaffolds, including spirooxindoles, pyranopyrazoles, and dihydropyridines.
Application 1: Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. Multicomponent reactions offer a powerful strategy for the stereoselective synthesis of these complex structures. A notable application involves the three-component reaction of an isatin, a 1,3-dicarbonyl compound, and a second active methylene compound, which can be dimethyl malonate, leading to the in situ formation of a benzylidene-type intermediate.
General Reaction Scheme
A Lewis acid-catalyzed three-component reaction of isatin, a 1,3-dicarbonyl compound (like dimedone), and another 1,3-dicarbonyl with a different pKa (like 4-hydroxycoumarin) can be employed. While not directly using pre-formed this compound, the mechanism proceeds through an analogous intermediate.
Experimental Protocol: Three-Component Synthesis of Spirooxindole Derivatives[1]
Protocol A: Conventional Heating
-
To a solution of N-methylisatin (1 equivalent) and 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.5 equivalents) in 1,2-dichloroethane (DCE), add 4-hydroxy-6-methyl-2-pyrone (1.5 equivalents).
-
Add SnCl₄ (10 mol%) as the catalyst.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole.
Protocol B: Microwave Irradiation [1]
-
In a microwave vial, combine N-methylisatin (1 equivalent), 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.5 equivalents), and 4-hydroxy-6-methyl-2-pyrone (1.5 equivalents) in 1,2-dichloroethane (DCE).
-
Add SnCl₄•5H₂O (10 mol%) as the catalyst.
-
Seal the vial and irradiate the mixture in a microwave reactor at 80 °C.
-
After the reaction is complete (typically monitored by UPLC or TLC), allow the vial to cool to room temperature.
-
Work up the reaction mixture as described in Protocol A.
Quantitative Data Summary
| Entry | Method | Catalyst | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | SnCl₄ (10 mol%) | 60 | 3 days | 78 |
| 2 | Microwave | SnCl₄•5H₂O (10 mol%) | 80 | 80 min | 80 |
Proposed Reaction Pathway
References
Synthesis of Pharmaceutical Intermediates from Dimethyl Benzylidenemalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various pharmaceutical intermediates starting from Dimethyl benzylidenemalonate. This versatile building block, readily prepared via Knoevenagel condensation, serves as a key precursor for a range of heterocyclic compounds with potential therapeutic applications, particularly as anticonvulsant agents.
Overview of Synthetic Pathways
This compound is a valuable substrate for a variety of chemical transformations, primarily through Michael additions and multicomponent reactions. These reactions enable the construction of complex molecular architectures, including barbiturates, coumarins, pyrazolo[1,5-a]pyrimidines, and dihydropyridines. The general synthetic strategies are outlined below.
Caption: Synthetic pathways from this compound.
Synthesis of this compound (Knoevenagel Condensation)
The starting material, this compound, is typically synthesized via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Acetic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and toluene.
-
Add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Aldehyde | Malonate | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | Dimethyl malonate | Piperidine/Acetic Acid | Toluene | 4-8 | Reflux | 85-95 | General Procedure |
Synthesis of Pharmaceutical Intermediates
Synthesis of Barbiturate Analogs
Barbiturates, a class of central nervous system depressants, can be synthesized through the condensation of a disubstituted malonic ester with urea. While the direct synthesis from this compound is not the primary route, its derivatives obtained through Michael addition can be utilized. A more direct approach involves the condensation of dimethyl malonate with an appropriate aldehyde and urea in a multicomponent reaction, for which this compound serves as a key intermediate.
A general procedure for the synthesis of barbituric acid from diethyl malonate and urea is well-established and can be adapted.[1][2][3]
General Reaction Scheme:
Caption: Synthesis of Barbiturate Analogs.
Experimental Protocol (Adapted for this compound):
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound to the sodium ethoxide solution.
-
In a separate flask, dissolve urea in hot absolute ethanol and add this solution to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling, add water to dissolve the resulting sodium salt of the barbiturate.
-
Acidify the solution with hydrochloric acid to precipitate the 5-benzylidenebarbituric acid derivative.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data for 5-Arylidenenbarbiturates:
| Aldehyde | Active Methylene | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Barbituric Acid | Electrochemical | Water | 6 | 70 | 95 | [4] |
| 4-Nitrobenzaldehyde | Barbituric Acid | Electrochemical | Water | 6 | 70 | 96 | [4] |
| 4-(Dimethylamino)benzaldehyde | Barbituric Acid | Electrochemical | Water | 6 | 70 | 98 | [4] |
Synthesis of Coumarin Derivatives
Coumarins are a class of compounds with a wide range of biological activities. They can be synthesized via the Knoevenagel condensation of a salicylaldehyde with an active methylene compound like this compound, followed by an intramolecular cyclization.[4][5]
Reaction Scheme:
Caption: Synthesis of Coumarin Derivatives.
Experimental Protocol:
Materials:
-
Substituted salicylaldehyde
-
Dimethyl malonate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and dimethyl malonate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a coumarin-3-carboxylate derivative, will often precipitate. Collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.[5]
Quantitative Data for Coumarin Synthesis:
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Salicylaldehyde | Dimethyl malonate | Piperidine | Ethanol | 4 | Reflux | 85 | [4] |
| 2-Hydroxy-1-naphthaldehyde | Dimethyl malonate | Piperidine | Ethanol | 3 | Reflux | 90 | [4] |
| 5-Bromosalicylaldehyde | Dimethyl malonate | Choline chloride/ZnCl2 | DES | 2 | 100 | 92 | [4] |
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including potential as kinase inhibitors. They can be synthesized by the reaction of this compound with 3-aminopyrazoles.
Reaction Scheme:
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol:
Materials:
-
This compound
-
3-Aminopyrazole derivative
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 equivalent) and the 3-aminopyrazole derivative (1 equivalent) in glacial acetic acid is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be washed with ethanol and dried.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:
| Aminopyrazole Derivative | Reaction Conditions | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate, NaOEt, then chlorination and substitution | 89 (initial cyclization) | [6] |
| 3-Amino-1H-pyrazole | Enaminone, Acetic Acid, Reflux | Good | [7] |
Note: Specific yield for the direct reaction with this compound was not found, but the general reaction is well-established.
Synthesis of Dihydropyridine Derivatives
Dihydropyridines are a class of compounds known for their use as calcium channel blockers. Their synthesis can be achieved through a multicomponent Hantzsch reaction, where this compound can act as the Michael acceptor.
Reaction Scheme:
Caption: Multicomponent Synthesis of Dihydropyridines.
Experimental Protocol (General Hantzsch Reaction):
Materials:
-
An aldehyde
-
This compound (as a precursor to the benzylidene component) or an active methylene compound
-
A β-ketoester (e.g., ethyl acetoacetate)
-
An ammonia source (e.g., ammonium acetate)
-
Ethanol or acetic acid (solvent)
Procedure:
-
A mixture of the aldehyde (1 equivalent), the active methylene compound (1 equivalent, in this conceptual adaptation, this compound could be envisioned to participate after an initial reaction), the β-ketoester (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol or acetic acid is refluxed for several hours.[8]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or after pouring into ice water.
-
The crude dihydropyridine can be purified by recrystallization.
Quantitative Data for Dihydropyridine Synthesis:
| Aldehyde | Active Methylene | β-Dicarbonyl | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Ethyl acetoacetate | NH4OAc / EtOH | 2 | Reflux | 92 | [9] |
| 3-Nitrobenzaldehyde | Malononitrile | Ethyl acetoacetate | NH4OAc / EtOH | 2.5 | Reflux | 90 | [9] |
| Benzaldehyde | Malononitrile | Dimedone | NH4OAc / EtOH | 1.5 | Reflux | 95 | [9] |
Conclusion
This compound is a highly versatile and reactive starting material for the synthesis of a wide range of pharmaceutically relevant intermediates. The protocols outlined in this document for the synthesis of barbiturates, coumarins, pyrazolo[1,5-a]pyrimidines, and dihydropyridines provide a foundation for further exploration and optimization in a research and drug development setting. The adaptability of these reactions to various substituted starting materials allows for the generation of diverse compound libraries for biological screening.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
Application Notes and Protocols: Dimethyl Benzylidenemalonate as a Precursor for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl benzylidenemalonate as a versatile precursor for the synthesis of novel anti-inflammatory agents. This document details the synthetic protocols, biological evaluation methods, and mechanisms of action of the derived compounds, with a focus on their modulation of key inflammatory signaling pathways.
Introduction
This compound and its derivatives, belonging to the arylidene malonates class, have emerged as a promising scaffold in the development of new anti-inflammatory therapeutics. The synthesis of these compounds is often achieved through the Knoevenagel condensation, a straightforward and efficient method for carbon-carbon bond formation.[1][2] These derivatives have been shown to exhibit potent anti-inflammatory properties by inhibiting crucial signaling pathways, such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response.[1][3]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved by targeting upstream signaling cascades, most notably the TLR4/NF-κB and MAPK pathways.
TLR4/NF-κB Signaling Pathway:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4.[1] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][4] this compound derivatives have been identified as inhibitors of this pathway, effectively suppressing the production of these inflammatory mediators.[1]
MAPK Signaling Pathway:
The MAPK signaling pathway, comprising cascades involving p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[3][5] The activation of p38 and JNK is particularly associated with the production of inflammatory cytokines.[6][7] Small molecule inhibitors targeting these kinases are of significant interest for the treatment of inflammatory diseases.[8] Some benzylidene derivatives have been shown to modulate the MAPK pathway, suggesting another avenue through which this compound-derived compounds can exert their anti-inflammatory effects.[9]
Quantitative Data Summary
The following table summarizes the in vitro anti-inflammatory activity of various this compound derivatives, as indicated by their IC50 values for the inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
| Compound ID | Derivative Name | IC50 (µM) for NO Inhibition | Reference |
| 1 | Dimethyl 2-(2-nitrobenzylidene)malonate | 0.25 ± 0.03 | [1] |
| 2 | Dimethyl 2-benzylidenemalonate | >10 | [1] |
| 3 | Dimethyl 2-(2-fluorobenzylidene)malonate | 0.28 ± 0.05 | [1] |
| 4 | Dimethyl 2-(2-chlorobenzylidene)malonate | 0.23 ± 0.02 | [1] |
| 5 | Dimethyl 2-(2-methoxybenzylidene)malonate | 1.32 ± 0.11 | [1] |
| 6 | Dimethyl 2-(4-nitrobenzylidene)malonate | 0.31 ± 0.04 | [1] |
| 7 | Dimethyl 2-(4-fluorobenzylidene)malonate | 0.45 ± 0.06 | [1] |
| 8 | Dimethyl 2-(4-chlorobenzylidene)malonate | 0.38 ± 0.04 | [1] |
| 10 | Dimethyl 2-(4-methoxybenzylidene)malonate | 0.98 ± 0.09 | [1] |
| Curcumin | (Standard) | 6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Knoevenagel Condensation[1]
This protocol describes the general procedure for the synthesis of this compound derivatives.
Materials:
-
Appropriate substituted benzaldehyde (1.0 eq)
-
Dimethyl malonate (1.0 eq)
-
Piperidine (catalytic amount)
-
Benzene
-
Ethyl acetate
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (e.g., 3.5 mmol), dimethyl malonate (3.5 mmol), and benzene (1.5 mL).
-
Add a catalytic amount of piperidine (e.g., 20 µL).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark trap. Continue refluxing overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the benzene using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
Protocol 2: In Vitro Anti-inflammatory Activity - LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Cells[6]
This protocol details the method for evaluating the inhibitory effect of synthesized compounds on NO production in macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition compared to the LPS-treated control group.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA[9][10]
This protocol outlines the quantification of TNF-α and IL-1β in cell culture supernatants.
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for mouse TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-1β.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α or IL-1β in the samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis of MAPK Pathway Activation[1]
This protocol is for assessing the effect of compounds on the phosphorylation of p38, JNK, and ERK in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Test compounds
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells and treat with test compounds and/or LPS as required.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Workflow for in vitro anti-inflammatory screening assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. mdpi.com [mdpi.com]
- 5. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pagepressjournals.org [pagepressjournals.org]
- 7. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition of Nucleophiles to Dimethyl Benzylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Dimethyl benzylidenemalonate is a versatile Michael acceptor due to the electron-withdrawing nature of its two ester groups, which activate the β-carbon for nucleophilic attack. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles, including nitrogen, sulfur, and carbon-based nucleophiles, to this compound. The provided data and methodologies are intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.
Reaction Mechanism and Workflow
The general mechanism of the Michael addition to this compound involves the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system. This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final Michael adduct.
Figure 1: General mechanism of a base-catalyzed Michael addition.
A typical experimental workflow for performing a Michael addition reaction is outlined below. This workflow can be adapted based on the specific nucleophile, catalyst, and solvent system being employed.
Figure 2: A generalized experimental workflow for Michael addition reactions.
Nitrogen Nucleophiles: Aza-Michael Addition
The aza-Michael addition of nitrogen-containing nucleophiles, such as azoles, to this compound provides an efficient route to novel amino acid derivatives. The reaction can be effectively catalyzed by mild inorganic bases like cesium carbonate.
Data Presentation: Aza-Michael Addition of Azoles
The following table summarizes the results of the cesium carbonate-catalyzed aza-Michael addition of various azoles to this compound.[1][2]
| Entry | Nucleophile (Azole) | Product | Yield (%) |
| 1 | Pyrazole | 3aa | 91 |
| 2 | 3,5-Dimethylpyrazole | 3ab | 92 |
| 3 | 4-Nitropyrazole | 3ac | 85 |
| 4 | Indazole | 3ad | 88 |
| 5 | 1,2,4-Triazole | 3ah | 71 |
| 6 | 1,2,3-Triazole | 3ai | 61 |
| 7 | Benzotriazole | 3aj/3aj' | 57/18 |
Experimental Protocol: Cesium Carbonate-Catalyzed Aza-Michael Addition of Pyrazole[1][2]
-
Reaction Setup: To a stirred solution of dimethyl 2-benzylidenemalonate (0.50 mmol, 1.0 equiv) and pyrazole (0.75 mmol, 1.5 equiv) in THF (0.5 mL) is added cesium carbonate (0.05 mmol, 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 25 °C for 24 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Sulfur Nucleophiles: Thia-Michael Addition
Data Presentation: Representative Thia-Michael Addition
The following data is illustrative for the base-catalyzed addition of thiols to α,β-unsaturated esters and may require optimization for this compound.
| Entry | Nucleophile (Thiol) | Catalyst | Solvent | Time (h) | Yield (%) (Representative) |
| 1 | Thiophenol | Triethylamine | THF | 1 | >95 |
| 2 | 4-Methoxythiophenol | Triethylamine | THF | 1 | >95 |
| 3 | Benzyl Mercaptan | DBU | Acetonitrile | 0.5 | >95 |
| 4 | 1-Octanethiol | Piperidine | Ethanol | 2 | ~90 |
Experimental Protocol: Representative Base-Catalyzed Thia-Michael Addition of Thiophenol
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in THF (5 mL), add thiophenol (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add triethylamine (0.1 mmol, 10 mol%) to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if necessary.
Carbon Nucleophiles: Michael Addition of Active Methylene Compounds
Active methylene compounds, such as β-ketoesters and malonates, are excellent nucleophiles for the Michael addition reaction. The reaction is typically catalyzed by a base, such as sodium ethoxide, or an organocatalyst like L-proline. The following protocols are representative for the addition of these nucleophiles to activated alkenes.
Data Presentation: Representative Michael Addition of Carbon Nucleophiles
The data presented below is based on reactions with similar Michael acceptors and serves as a guideline. Optimization for this compound is recommended.
| Entry | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) (Representative) |
| 1 | Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | 4 | ~85-95 |
| 2 | Acetylacetone | DBU | THF | 2 | >90 |
| 3 | Dimethyl Malonate | L-Proline Lithium Salt | Methanol | 24 | ~90 |
Experimental Protocol: Representative Sodium Ethoxide-Catalyzed Michael Addition of Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide (1.2 mmol, 1.2 equiv) in absolute ethanol (10 mL). To this, add ethyl acetoacetate (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Addition of Michael Acceptor: After stirring for 15 minutes, add a solution of this compound (1.0 mmol, 1.0 equiv) in absolute ethanol (5 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with dilute HCl. Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Logical Relationships of Nucleophile Classes
The reactivity of different nucleophiles in the Michael addition to this compound is influenced by factors such as basicity, steric hindrance, and the stability of the resulting adduct. The following diagram illustrates the general classes of nucleophiles and their relationship in this context.
Figure 3: Overview of nucleophile classes for Michael addition to this compound.
References
The Pivotal Role of Dimethyl Benzylidenemalonate in Advanced Tandem Reaction Sequences
For Immediate Release
[City, State] – [Date] – Dimethyl benzylidenemalonate and its derivatives are emerging as highly versatile building blocks in organic synthesis, particularly in the construction of complex carbocyclic and heterocyclic scaffolds through tandem reaction sequences. These one-pot methodologies offer significant advantages in terms of efficiency, atom economy, and reduced waste, meeting the growing demand for sustainable chemical manufacturing in the pharmaceutical and materials science sectors.
This compound, an α,β-unsaturated compound, serves as an excellent Michael acceptor, readily participating in a variety of conjugate addition reactions. This reactivity is the cornerstone of its utility in tandem sequences, where an initial Michael addition triggers subsequent intramolecular cyclization events, such as aldol condensations, cyclizations, or other ring-closing reactions. These domino processes allow for the rapid assembly of polysubstituted and stereochemically rich molecular architectures from simple starting materials.
Recent research has highlighted the application of this compound in the synthesis of a diverse array of valuable compounds, including functionalized pyridines, pyrans, and polysubstituted benzenes. The strategic selection of reaction partners, catalysts, and conditions enables chemists to control the reaction pathway and achieve high yields and selectivities for the desired products.
This report provides detailed application notes and experimental protocols for key tandem reactions involving this compound, offering a valuable resource for researchers, scientists, and drug development professionals.
Application Notes and Protocols
Tandem Knoevenagel-Michael Reaction for the Synthesis of Polysubstituted Pyrans
The reaction of an aldehyde with dimethyl malonate (a Knoevenagel condensation) can be followed in situ by a Michael addition, constituting a tandem sequence. While many protocols generate the benzylidenemalonate intermediate in the reaction mixture, this section will focus on the tandem reaction of a pre-formed this compound with a nucleophile.
A prominent example is the three-component, one-pot synthesis of functionalized 4H-pyrans. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of Functionalized 4H-Pyrans
This protocol is adapted from methodologies for the synthesis of pyran derivatives via a three-component reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add dimethyl acetonedicarboxylate (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 60 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data for 4H-Pyran Synthesis
| Entry | Aromatic Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 1.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Triethylamine | 1 | 98 |
| 4 | 4-Methoxybenzaldehyde | Piperidine | 3 | 88 |
Note: The data presented is representative of typical yields for this class of reaction and may vary based on specific substrates and conditions.
Reaction Pathway
Caption: Tandem Knoevenagel-Michael pathway for pyran synthesis.
Domino Reaction for the Synthesis of Polysubstituted Benzenes
This compound can participate in domino reactions with other Michael acceptors to construct highly substituted benzene rings. These reactions often proceed through a cascade of Michael additions and subsequent cyclization and aromatization steps.
Experimental Protocol: Synthesis of Polysubstituted Benzenes
This protocol is based on the tandem reaction of vinyl malononitriles with nitroolefins, which can be adapted for benzylidenemalonates.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1 mmol) and a suitable Michael acceptor (e.g., a nitroalkene, 1 mmol) in an appropriate solvent such as acetonitrile or THF (10 mL).
-
Catalyst: Add a base catalyst, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (0.2 mmol).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required.
-
Monitoring: Follow the reaction progress using TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Polysubstituted Benzene Synthesis
| Entry | This compound Derivative | Michael Acceptor | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | β-Nitrostyrene | DBU | 12 | 75 |
| 2 | Dimethyl (4-chlorobenzylidene)malonate | β-Nitrostyrene | DBU | 10 | 82 |
| 3 | Dimethyl (4-methoxybenzylidene)malonate | 1-Nitropropene | Triethylamine | 24 | 68 |
| 4 | This compound | Chalcone | DBU | 18 | 71 |
Note: The data is illustrative and actual yields will depend on the specific substrates and reaction conditions.
Logical Workflow for Benzene Synthesis
Caption: Domino reaction workflow for benzene synthesis.
Conclusion
This compound is a powerful and versatile substrate for the construction of complex molecular frameworks through tandem reaction sequences. The ability to participate in a cascade of reactions in a single pot makes it an invaluable tool for modern organic synthesis, enabling the efficient production of diverse carbocyclic and heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this remarkable building block.
Troubleshooting & Optimization
Troubleshooting low yield in Dimethyl benzylidenemalonate synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Dimethyl benzylidenemalonate via the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the most common causes?
Low yields in the Knoevenagel condensation for this compound synthesis can often be attributed to several critical factors:
-
Purity of Reactants: The presence of impurities, particularly benzoic acid in the benzaldehyde, can inhibit the reaction. Benzaldehyde is also susceptible to air oxidation.
-
Presence of Water: The Knoevenagel condensation is a reversible reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the starting materials, thus reducing the product yield.[1]
-
Catalyst Activity: The catalyst, typically a weak base like piperidine or an ammonium salt, may be of poor quality, old, or used in a suboptimal amount. For instance, it has been shown that piperidine salts, formed in situ with benzoic acid impurity, can act as the true catalyst.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can lead to incomplete reactions or the formation of side products.
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps if not performed carefully.
Q2: My benzaldehyde starting material has been on the shelf for a while. Could this be the issue?
Yes, the purity of benzaldehyde is crucial. It is prone to oxidation to benzoic acid upon exposure to air. The presence of benzoic acid can affect the catalytic cycle, especially when using amine catalysts. It is highly recommended to use freshly distilled or purified benzaldehyde for optimal results.[3]
Q3: How does the choice of catalyst affect the reaction yield?
The choice of catalyst is critical in the Knoevenagel condensation. Weak bases are generally preferred to prevent the self-condensation of benzaldehyde.[4]
-
Piperidine: A commonly used and effective catalyst. Its effectiveness can be enhanced by the presence of a small amount of a carboxylic acid.[2]
-
Ammonium Salts (e.g., Ammonium Acetate, Ammonium Bicarbonate): These are considered "green" catalysts and can be very effective, sometimes even in solvent-free conditions.[5]
-
Immobilized Enzymes (e.g., Gelatin, BSA): These biocatalysts can offer high yields under mild conditions (room temperature) and are easily recyclable.[1][6]
Q4: What is the role of the solvent in this reaction, and which solvents are recommended?
The solvent plays a key role in the reaction's success. It not only dissolves the reactants but can also influence the reaction equilibrium.
-
Toluene or Benzene: These are often used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.[1]
-
Ethanol: A common solvent, particularly when using catalysts like piperidine.
-
Dimethyl Sulfoxide (DMSO): Can be an excellent solvent, especially for reactions with immobilized enzymes, leading to high yields at room temperature.[1][6]
-
Solvent-Free: Some "green" protocols utilize ammonium salts as catalysts under solvent-free conditions, which can be highly efficient.
Q5: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The most common side reactions in the Knoevenagel condensation include:
-
Self-condensation of Benzaldehyde: This can occur if the base catalyst is too strong.[4]
-
Michael Addition: The product, this compound, is an α,β-unsaturated compound and can potentially react with another molecule of deprotonated dimethyl malonate in a Michael addition reaction.
-
Bis-adduct Formation: Under certain conditions, a second molecule of the aldehyde can react.[3]
Q6: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A co-spot of the reaction mixture and the starting material (benzaldehyde) should be used to accurately track the consumption of the starting material and the formation of the product. The reaction is considered complete when the benzaldehyde spot is no longer visible on the TLC plate.
Data Presentation
The following table summarizes the impact of different catalysts and solvents on the yield of benzylidenemalonates, providing a comparative overview.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Piperidine & Benzoic Acid | Benzene | Reflux | 11-18 | 89-91 (Diethyl ester) | [2] |
| Ammonia | Alcoholic Solution | Room Temp | Until Benzaldehyde disappears | Not Specified | [3] |
| Immobilized Gelatin | DMSO | Room Temp | Overnight | 85-89 (Diethyl ester) | [1] |
| Immobilized BSA | DMSO | Room Temp | Not Specified | 85-89 (Diethyl ester) | [6] |
| Ammonium Bicarbonate | Solvent-free | 90 | 2 | High (for cinnamic acids) | [7] |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Benzaldehyde (freshly distilled)
-
Dimethyl malonate
-
Piperidine (or other suitable catalyst)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for TLC (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, combine benzaldehyde (1 equivalent), dimethyl malonate (1.05 equivalents), and a catalytic amount of piperidine (e.g., 0.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC. Continue refluxing until no more water is collected or the benzaldehyde is consumed as indicated by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualizations
General Workflow for this compound Synthesis
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield in this compound Synthesis
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pure.tue.nl [pure.tue.nl]
Common side reactions in the Knoevenagel condensation of benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Knoevenagel condensation of benzaldehyde.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My Knoevenagel condensation of benzaldehyde is resulting in a low yield or no product at all. What are the potential causes and how can I address them?
Answer: Low or no yield can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the basic catalyst are critical. Strong bases can promote undesired side reactions, while a catalyst that is too weak or degraded will be inefficient.
-
Solution: Ensure your catalyst is fresh. If using a common base like piperidine or pyridine, consider using an alternative such as ammonium acetate or employing greener, solid-supported catalysts. For instance, Ti-Al-Mg hydrotalcite has shown high activity and selectivity.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction's success.
-
Solution: Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary. The choice of solvent is also crucial; polar protic solvents like ethanol are often effective. In some cases, solvent-free conditions can improve yields.
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer: The most prevalent side reactions in the Knoevenagel condensation of benzaldehyde are the Michael addition and, under strongly basic conditions, the Cannizzaro reaction.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the active methylene compound. This is more likely with longer reaction times and higher temperatures.
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the active methylene compound to favor the initial condensation, but avoid a large excess which can promote the Michael addition.
-
Monitor Reaction Progress: Closely follow the reaction by TLC and stop it once the starting benzaldehyde is consumed to prevent the subsequent Michael addition.
-
Optimize Catalyst: Use a weaker base, as stronger bases can accelerate the Michael addition.
-
-
-
Cannizzaro Reaction: Since benzaldehyde lacks α-hydrogens, it cannot undergo self-aldol condensation. However, in the presence of a strong base (like concentrated KOH or NaOH), it can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[4][5][6][7][8]
-
Minimization Strategies:
-
Avoid Strong Bases: The Knoevenagel condensation is typically catalyzed by weak bases like piperidine, pyridine, or ammonium salts. Avoid using strong bases such as alkali metal hydroxides unless the reaction conditions are carefully controlled for a different desired outcome.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common active methylene compounds used in the Knoevenagel condensation with benzaldehyde, and how do they compare?
A1: Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, diethyl malonate, and malonic acid. Their reactivity is influenced by the acidity of the methylene protons, which is determined by the electron-withdrawing groups attached. Generally, the order of reactivity is: malononitrile > ethyl cyanoacetate > diethyl malonate. Malonic acid is often used in the Doebner modification, which involves decarboxylation.[9]
Q2: How does the choice of catalyst affect the outcome of the reaction?
A2: The catalyst is crucial for activating the methylene compound. Weak bases are preferred to avoid side reactions. The table below compares the performance of different catalysts in the Knoevenagel condensation of benzaldehyde with various active methylene compounds.
Q3: Can the reaction be performed under "green" or environmentally friendly conditions?
A3: Yes, significant research has focused on developing greener protocols for the Knoevenagel condensation. This includes the use of water as a solvent, solvent-free conditions, and the use of recyclable or biodegradable catalysts. For example, catalysts like ammonium bicarbonate can be an effective and more environmentally benign alternative to pyridine and piperidine.[4]
Q4: My desired product is an α,β-unsaturated acid. What is the best approach?
A4: The Doebner modification of the Knoevenagel condensation is specifically designed for this purpose. It utilizes malonic acid as the active methylene compound and is typically carried out in pyridine with a catalytic amount of piperidine. The intermediate product undergoes decarboxylation to yield the cinnamic acid derivative.[9]
Data Presentation
The following tables summarize quantitative data on the yields of Knoevenagel condensation products under various conditions.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4 h | 85 | [10] |
| KOH (0.7 M aq.) | Water | 75 | 20 min | 92 | [10] |
| MgO/ZrO2 | None | 60 | 1.5 h | 80 | [11] |
| Cu-Mg-Al LDH | Ethanol | 80 | - | 95 | [12] |
| DBU/H₂O | None | Room Temp. | 20 min | 96 | [13] |
Table 2: Yields for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | 92 | [10] |
| 4-Nitrobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 8 min | 96 | [10] |
| 4-Chlorobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 10 min | 94 | [10] |
| 4-Methylbenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | 95 | [10] |
| 2-Nitrobenzaldehyde | MgO/ZrO2 | None | 60 | 20 min | 90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzylidene Malononitrile
This protocol is a general method for the Knoevenagel condensation of benzaldehyde with malononitrile.
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ice-cold water
Procedure:
-
Dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Doebner Modification for the Synthesis of Cinnamic Acid
This protocol describes the synthesis of cinnamic acid from benzaldehyde and malonic acid.
Materials:
-
Benzaldehyde (10 mmol)
-
Malonic acid (11 mmol)
-
Pyridine (20 mL)
-
Piperidine (catalytic amount, e.g., 5 drops)
-
Concentrated Hydrochloric Acid
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve malonic acid (11 mmol) in pyridine (20 mL).
-
Add benzaldehyde (10 mmol) and a catalytic amount of piperidine.
-
Heat the mixture on a water bath for several hours. The evolution of carbon dioxide can be observed.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
The cinnamic acid will precipitate as a white solid.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).[12]
Visualizations
Knoevenagel Condensation Pathway
Caption: The main reaction pathway of the Knoevenagel condensation.
Michael Addition Side Reaction
Caption: Formation of the Michael adduct as a common side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Purification of Dimethyl benzylidenemalonate from unreacted starting materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl benzylidenemalonate from unreacted starting materials following a Knoevenagel condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Isolated Product
Possible Causes & Solutions:
-
Incomplete Reaction: The Knoevenagel condensation may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the mixture.[1] The removal of water formed during the reaction, for instance by azeotropic distillation, can also help drive the reaction to completion.[2][3]
-
-
Product Loss During Work-up: Significant amounts of the product may be lost during the aqueous wash steps.
-
Solution: Minimize the number of aqueous washes. Ensure the pH of the basic wash is not too high to prevent hydrolysis of the ester groups. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
-
-
Suboptimal Recrystallization Conditions: The chosen solvent may be too good, or the cooling process may be too rapid, leading to poor recovery.
-
Solution: Select a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot. Cool the solution slowly to allow for maximum crystal formation.
-
Issue 2: Presence of Unreacted Benzaldehyde in the Final Product
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An excess of benzaldehyde may have been used in the reaction.
-
Solution: Use a slight excess of dimethyl malonate to ensure the complete consumption of benzaldehyde.
-
-
Inefficient Removal During Work-up: Benzaldehyde has some solubility in the organic layer and may not be fully removed by a simple water wash.
-
Solution: A wash with a sodium bisulfite solution can be effective in removing residual aldehydes by forming a water-soluble adduct.
-
Issue 3: Presence of Unreacted Dimethyl Malonate in the Final Product
Possible Causes & Solutions:
-
Inefficient Basic Wash: The aqueous basic wash may not have been sufficient to remove all the unreacted dimethyl malonate.
-
Solution: The methylene protons of dimethyl malonate are acidic.[4] Washing the organic layer with a mild aqueous base like sodium bicarbonate or sodium carbonate will convert it into its water-soluble enolate salt, which can then be easily separated.[1] Ensure thorough mixing during the wash. An enzymatic approach using Candida antarctica lipase (CALB) can selectively hydrolyze unreacted diethyl malonate, and a similar principle may apply to the dimethyl ester.[2]
-
Issue 4: Product is an Oil and Does Not Crystallize
Possible Causes & Solutions:
-
Presence of Impurities: Residual starting materials or byproducts can inhibit crystallization.
-
Solution: Ensure the preceding purification steps (aqueous washes) were effective. If impurities are still suspected, consider purification by column chromatography.
-
-
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.
-
Supersaturation: The solution may be supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
-
Issue 5: Product is Colored (Yellow or Brown)
Possible Causes & Solutions:
-
Formation of Colored Byproducts: Side reactions or impurities in the starting materials can lead to colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound after a Knoevenagel condensation?
A1: The most common purification strategy involves a series of steps: first, an aqueous work-up to remove the catalyst and unreacted starting materials, followed by either recrystallization or column chromatography to obtain the pure product.
Q2: How do I remove the piperidine or other amine catalyst used in the reaction?
A2: Washing the reaction mixture with a dilute acid, such as 1 M hydrochloric acid, will protonate the amine catalyst, making it water-soluble and easily removable into the aqueous phase.[1]
Q3: What are the likely side products in the Knoevenagel condensation of benzaldehyde and dimethyl malonate?
A3: The primary side reaction is a Michael addition, where a molecule of dimethyl malonate adds to the α,β-unsaturated product.[1] Self-condensation of benzaldehyde can also occur, especially if a strong base is used.[8]
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: While specific data for this compound is scarce, ethanol is a commonly used and effective recrystallization solvent for the closely related diethyl benzylidenemalonate.[1] Therefore, ethanol or a mixture of ethanol and water would be a good starting point.
Q5: When should I use column chromatography instead of recrystallization?
A5: Column chromatography is preferred when the product is an oil that is difficult to crystallize, when impurities have very similar solubility profiles to the product making recrystallization ineffective, or when a very high degree of purity is required.
Data Presentation
Table 1: Physical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₁₂H₁₂O₄ | 220.22 | 282.9 at 760 mmHg | Yellow Solid | 1.179 |
| Benzaldehyde | C₇H₆O | 106.12 | 179 | -26 | 1.044 |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 180-181 | -62 | 1.156 |
Experimental Protocols
Protocol 1: Purification by Aqueous Work-up and Recrystallization
-
Quenching and Initial Wash: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the amine catalyst. Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted dimethyl malonate and any acidic byproducts.[1] Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot suitable solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Preparation of the Crude Sample: After the aqueous work-up (steps 1-5 in Protocol 1), concentrate the crude product to a viscous oil or solid.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 10:1 hexane:ethyl acetate mixture.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. talentchemicals.com [talentchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. This compound (6626-84-2) for sale [vulcanchem.com]
Optimizing catalyst loading for the synthesis of Dimethyl benzylidenemalonate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl Benzylidenemalonate via the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and its loading for the synthesis of this compound?
A1: A commonly used and effective catalyst is a weak organic base such as piperidine. The optimal "catalytic" amount is critically dependent on the purity of your benzaldehyde starting material. Commercial benzaldehyde is often contaminated with benzoic acid due to oxidation. The primary role of piperidine is to first neutralize this benzoic acid, with the excess acting as the true catalyst. A good starting point is to use a slight molar excess of piperidine relative to the amount of benzoic acid in the benzaldehyde. If the purity is unknown, a loading of 5-10 mol% piperidine is a reasonable starting point for optimization.
Q2: My reaction is very slow or appears not to be working. What is the most likely cause?
A2: The most common cause for a stalled Knoevenagel condensation is the inadvertent neutralization of the basic catalyst by acidic impurities in the starting materials. Commercial benzaldehyde can contain significant amounts of benzoic acid, which will consume the piperidine catalyst.[1] If there is not enough free piperidine to catalyze the reaction after neutralizing the acid, the reaction will be extremely slow or may not proceed at all.
Q3: How can I determine the amount of benzoic acid in my benzaldehyde?
A3: The acid content in benzaldehyde can be determined by a simple titration. Dissolve a known weight of the benzaldehyde in a neutral solvent like ethanol and titrate with a standardized solution of sodium hydroxide (NaOH) using phenolphthalein as an indicator.[1] Once you determine the molar amount of benzoic acid, you can calculate the required amount of piperidine to neutralize it and then add the desired catalytic amount (e.g., an additional 5 mol%).
Q4: Can I use a different catalyst?
A4: Yes, other catalysts have been reported for the Knoevenagel condensation. These include other amines like ammonia or proline, and various solid-supported catalysts or alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For "green chemistry" approaches, ammonium salts like ammonium bicarbonate have also been used, sometimes under solvent-free conditions. The optimal choice will depend on your specific reaction conditions, scale, and purification strategy.
Q5: How can I improve the yield of my reaction?
A5: To improve the yield, ensure the following:
-
Optimal Catalyst Loading: Make sure you have enough free catalyst after neutralizing any acidic impurities.
-
Water Removal: The reaction produces water as a byproduct. Removing this water can help drive the equilibrium towards the product.[2] For reactions in solvents like toluene or benzene, a Dean-Stark apparatus is effective.
-
Purity of Reagents: Use freshly distilled benzaldehyde and dimethyl malonate if possible to minimize impurities.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Active Catalyst: Benzoic acid in the benzaldehyde has consumed all the piperidine.[1] 2. Low Reaction Temperature: The activation energy for the reaction has not been met. 3. Impure Reagents: Starting materials contain inhibitors or other interfering substances. | 1. Titrate Benzaldehyde: Determine the benzoic acid content and add a stoichiometric amount of piperidine to neutralize it, plus an additional 5-10 mol% as the catalyst.[1] Alternatively, wash the benzaldehyde with a mild base (e.g., sodium bicarbonate solution) and dry it before use. 2. Increase Temperature: Gently heat the reaction mixture. Refluxing in a solvent like toluene is a common procedure. 3. Purify Reagents: Distill benzaldehyde and dimethyl malonate before use. |
| Reaction is Very Slow | 1. Sub-optimal Catalyst Concentration: Not enough free base is present to effectively catalyze the reaction. 2. Poor Mixing: If the reaction is heterogeneous or viscous, inefficient stirring can slow down the reaction rate. | 1. Increase Catalyst Loading: Incrementally increase the amount of piperidine. 2. Improve Agitation: Ensure vigorous and efficient stirring of the reaction mixture. Consider adding a solvent if the reaction is being run neat and is too viscous. |
| Product is Impure After Workup | 1. Incomplete Reaction: Unreacted benzaldehyde and dimethyl malonate are present. 2. Ineffective Workup: Acidic or basic impurities have not been fully removed. 3. Side Product Formation: Self-condensation of starting materials or other side reactions may have occurred. | 1. Monitor to Completion: Use TLC to ensure the reaction has finished before proceeding with the workup. 2. Thorough Washing: Perform sequential washes of the organic layer with dilute acid (e.g., 1N HCl) to remove piperidine, followed by dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining benzoic acid, and finally with water or brine.[1] 3. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or perform column chromatography on silica gel. |
Data Presentation
Table 1: Illustrative Effect of Piperidine Loading on Reaction Yield
| Entry | Benzaldehyde Purity | Benzoic Acid (mol%) | Piperidine Added (mol%) | Effective "Free" Catalyst (mol%)* | Reaction Time (h) | Isolated Yield (%) |
| 1 | 99.9% (Freshly Distilled) | ~0% | 2% | ~2% | 8 | 85% |
| 2 | 99.9% (Freshly Distilled) | ~0% | 5% | ~5% | 5 | 92% |
| 3 | 99.9% (Freshly Distilled) | ~0% | 10% | ~10% | 4 | 93% |
| 4 | 95% (Aged Commercial) | ~5% | 2% | ~0% | 24 | <10% |
| 5 | 95% (Aged Commercial) | ~5% | 5% | ~0% | 24 | ~20% |
| 6 | 95% (Aged Commercial) | ~5% | 10% | ~5% | 6 | 91% |
Note: Data is illustrative and intended to demonstrate the principle. Actual results will vary. The "Effective 'Free' Catalyst" is the approximate amount of piperidine available to catalyze the reaction after neutralizing the benzoic acid.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general procedure for the Knoevenagel condensation using piperidine as a catalyst and toluene as a solvent with azeotropic removal of water.
Materials:
-
Benzaldehyde (1.0 eq)
-
Dimethyl malonate (1.1 eq)
-
Piperidine (see note on catalyst loading above, typically 5-10 mol%)
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus surmounted by a reflux condenser, add benzaldehyde (1.0 eq), dimethyl malonate (1.1 eq), and toluene.
-
Catalyst Addition: Add the calculated amount of piperidine to the mixture.
-
Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the benzaldehyde.
-
Cooling & Dilution: Cool the reaction mixture to room temperature and dilute with additional toluene or another suitable organic solvent like ethyl acetate.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl to remove piperidine.
-
Wash with saturated NaHCO₃ solution to remove any acidic impurities.
-
Wash with brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by vacuum distillation to obtain pure this compound.
Protocol 2: Screening for Optimal Catalyst Loading
This protocol outlines a method for determining the optimal catalyst loading for your specific batch of benzaldehyde.
-
Setup Parallel Reactions: In a series of identical small-scale reaction vials, set up the reaction as described in Protocol 1, each with the same amount of benzaldehyde and dimethyl malonate.
-
Vary Catalyst Loading: To each vial, add a different amount of piperidine. For example: 2 mol%, 4 mol%, 6 mol%, 8 mol%, 10 mol%, and 15 mol%.
-
Run and Monitor: Run all reactions under identical conditions (temperature, stirring speed, time). Monitor the progress of each reaction simultaneously using TLC or by taking small aliquots for GC or ¹H NMR analysis at set time intervals (e.g., 1h, 2h, 4h, 8h).
-
Analyze Results: After a fixed time, work up each reaction identically. Determine the yield of the product for each catalyst loading. The optimal loading is the one that provides the highest yield in the shortest amount of time without promoting significant side product formation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Knoevenagel Condensation of Benzaldehyde and Dimethyl Malonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the Knoevenagel condensation reaction between benzaldehyde and dimethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between benzaldehyde and dimethyl malonate?
The primary product is dimethyl 2-benzylidenepropanedioate, also known as dimethyl benzylidenemalonate. The reaction is a Knoevenagel condensation, which involves the nucleophilic addition of dimethyl malonate to the carbonyl group of benzaldehyde, followed by a dehydration reaction to form a carbon-carbon double bond.
Q2: What are the common byproducts in this reaction?
The two most common byproducts are:
-
Michael Adduct: This is formed when a second molecule of dimethyl malonate adds to the α,β-unsaturated product (this compound) via a Michael 1,4-addition.
-
Bis-adduct: Historically, a bis-adduct has been reported, particularly in early studies of the Knoevenagel condensation.[1][2] This byproduct is more likely to form under ambient temperatures, whereas the desired mono-unsaturated product is favored at elevated temperatures.
Q3: What catalysts are typically used for this reaction?
Weak bases are the preferred catalysts to prevent the self-condensation of benzaldehyde.[3] Commonly used catalysts include primary and secondary amines such as piperidine and pyridine, as well as their salts.
Q4: How does temperature affect the reaction outcome?
Temperature is a critical parameter. Higher temperatures generally favor the formation of the desired this compound. Conversely, lower or ambient temperatures can lead to the formation of the bis-adduct.[2] However, excessively high temperatures may promote the formation of the Michael adduct and other degradation products.
Q5: Why is it important to remove water from the reaction?
Water is a byproduct of the condensation reaction. Its accumulation can shift the reaction equilibrium back towards the starting materials, thus reducing the yield of the desired product.[1] Techniques such as azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or the addition of molecular sieves can be employed to remove water and drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The amine catalyst may be old or degraded. 2. Suboptimal Temperature: The reaction may not have been heated sufficiently to favor product formation. 3. Presence of Water: Water byproduct is inhibiting the forward reaction. 4. Impure Reactants: Benzaldehyde can oxidize to benzoic acid, which can neutralize the basic catalyst. | 1. Use a fresh bottle of the amine catalyst. 2. Increase the reaction temperature, monitoring by TLC for product formation and potential byproduct formation. A temperature range of 80-120°C is often effective. 3. Use a Dean-Stark trap or add activated molecular sieves to the reaction mixture. 4. Use freshly distilled benzaldehyde. |
| Multiple Spots on TLC, Including Product | 1. Formation of Michael Adduct: This is often indicated by a spot with lower Rf than the product. 2. Formation of Bis-adduct: This may be a major component if the reaction was run at a lower temperature. | 1. Reduce the reaction time and monitor carefully by TLC to stop the reaction once the starting material is consumed. Avoid excessive heating. 2. Increase the reaction temperature to favor the elimination reaction that forms the desired product. |
| Product is an Oil and Difficult to Purify | 1. Presence of Byproducts: The Michael adduct and bis-adduct are often oils and can make purification by crystallization challenging. 2. Residual Starting Materials: Incomplete reaction can leave unreacted benzaldehyde and dimethyl malonate. | 1. Consider purification by fractional distillation under reduced pressure. The boiling points of the product and byproducts are typically different. 2. If crystallization is attempted, try different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate). Seeding with a pure crystal can sometimes induce crystallization. 3. Column chromatography can also be an effective purification method. |
| Unexpected Peaks in NMR Spectrum | 1. Michael Adduct: Look for a more complex aliphatic region compared to the clean product spectrum. 2. Bis-adduct: This will have a different integration ratio of aromatic to methoxy protons compared to the desired product. | 1. Compare the spectrum to literature data for similar Michael adducts if available. 2. Carefully analyze the integration and splitting patterns to identify the different species present. |
Data Presentation
| Reaction Condition | Effect on Product/Byproduct Formation |
| Temperature | Low Temperature (e.g., 0-25°C): Favors the formation of the bis-adduct.[1] High Temperature (e.g., >80°C): Favors the formation of the desired this compound.[2] However, very high temperatures for extended periods can increase the formation of the Michael adduct. |
| Catalyst | Weak Amine Bases (e.g., Piperidine, Pyridine): Generally effective for the Knoevenagel condensation and help to minimize the self-condensation of benzaldehyde.[3] Stronger Bases: Can lead to an increase in side reactions, including the Michael addition and self-condensation of the aldehyde. |
| Reaction Time | Optimal Time: Should be determined by monitoring the reaction (e.g., by TLC). The reaction should be stopped once the benzaldehyde is consumed to minimize byproduct formation. Extended Time: Can lead to an increased proportion of the Michael adduct. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the benzaldehyde has been consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Fractional Distillation: The crude product can be purified by vacuum distillation. The desired this compound will have a higher boiling point than the starting materials and a potentially different boiling point from the byproducts.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[4]
Visualizations
Caption: Reaction pathway for the Knoevenagel condensation of benzaldehyde and dimethyl malonate.
Caption: Troubleshooting workflow for the Knoevenagel condensation.
References
Technical Support Center: Knoevenagel Condensation Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted benzaldehyde from the product of a Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzaldehyde from my Knoevenagel condensation product?
A1: The primary methods for removing residual benzaldehyde include chemical washing, recrystallization, column chromatography, and distillation.[1]
-
Washing with Sodium Bisulfite: A highly effective method that involves a liquid-liquid extraction where sodium bisulfite selectively reacts with benzaldehyde to form a water-soluble adduct, which is then washed away.[2][3]
-
Recrystallization: This technique purifies the solid product by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities like benzaldehyde in the solvent.[4][5][6]
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from benzaldehyde.[1][7]
-
Distillation: If the product has a significantly different boiling point from benzaldehyde and is thermally stable, distillation can be an effective separation technique.[1]
Q2: When is a sodium bisulfite wash the recommended method for benzaldehyde removal?
A2: A sodium bisulfite wash is highly recommended when your desired product is not an aldehyde and is stable under aqueous conditions.[1][3] This method is very selective for aldehydes, which react to form an ionic bisulfite adduct that is easily extracted into the aqueous phase.[2][8] It is particularly useful for removing aldehydes from mixtures containing other organic compounds that are not reactive towards bisulfite.[2][8]
Q3: My primary impurity is benzoic acid, not benzaldehyde. How should I proceed?
A3: Benzaldehyde can readily oxidize to benzoic acid, especially when exposed to air.[1] To remove benzoic acid, you can perform a basic aqueous wash. Dissolve the crude reaction mixture in a suitable organic solvent and wash it with a 5-10% solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be easily separated.[1]
Q4: My Knoevenagel product is sensitive to heat and aqueous workups. What are my best purification options?
A4: If your product is thermally or hydrolytically unstable, you should avoid distillation and extensive aqueous extractions. In this case, column chromatography is often the best choice.[1] It is a non-destructive technique performed at room temperature that can effectively separate the product from benzaldehyde based on polarity differences.[7] Alternatively, if a suitable solvent system can be found, recrystallization from a non-aqueous solvent is another excellent, gentle method for purification.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Benzaldehyde after Sodium Bisulfite Wash | 1. Insufficient Reagent: Not enough sodium bisulfite was used to react with all the aldehyde. 2. Poor Mixing: Inadequate shaking during extraction resulted in an incomplete reaction. 3. Decomposed Reagent: The sodium bisulfite solution was old; it should be freshly prepared for best results.[3] | 1. Repeat the wash with a fresh, saturated solution of sodium bisulfite. 2. Ensure vigorous shaking in the separatory funnel for at least 30-60 seconds to maximize interfacial contact.[9][10] 3. Prepare a new saturated sodium bisulfite solution immediately before use. |
| Product Precipitates During Aqueous Extraction | 1. Low Product Solubility: The product may be sparingly soluble in the chosen organic solvent, especially after adding water. 2. Insoluble Adduct: For some non-polar aldehydes, the bisulfite adduct itself can be insoluble in both the organic and aqueous layers.[3] | 1. Increase the volume of the organic solvent or switch to a solvent in which the product is more soluble. 2. If a solid forms between the layers, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct, then separate the layers of the filtrate.[3] |
| Low Recovery After Recrystallization | 1. Excessive Solvent: Too much hot solvent was used, preventing the product from reaching its saturation point upon cooling.[6] 2. Cooling Too Rapidly: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) can lead to the formation of very small, impure crystals or oils.[5] 3. Product is Highly Soluble: The product may be too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent and attempt to recrystallize again. 2. Allow the solution to cool slowly to room temperature on a non-conductive surface before moving it to an ice bath to maximize crystal formation.[5] 3. Find a different solvent or a mixed-solvent system where the product has high solubility when hot and low solubility when cold. |
| Poor Separation in Column Chromatography | 1. Incorrect Eluent: The solvent system (eluent) may have a polarity that is too high or too low, resulting in co-elution of the product and benzaldehyde. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your desired product. 2. Use a larger column or reduce the amount of sample loaded. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages |
| Sodium Bisulfite Wash | Chemical reaction forming a water-soluble salt with the aldehyde, followed by liquid-liquid extraction.[2][3] | Highly selective for aldehydes, fast, inexpensive, and easily scalable.[8] | Not suitable for aldehyde products; requires the product to be stable in aqueous conditions. |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures.[5] | Can yield very pure material; relatively simple and cost-effective. Product losses can be minimal (<5%).[4] | Requires the product to be a solid; finding a suitable solvent can be time-consuming; may not be effective if product and impurity have similar solubilities. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Highly versatile and effective for a wide range of compounds; can separate components with very similar properties; works well for heat or water-sensitive compounds.[1] | Can be time-consuming and labor-intensive; requires larger volumes of solvent; can be difficult to scale up. |
| Distillation | Separation based on differences in boiling points.[1] | Effective for large quantities; can be very efficient if boiling points differ significantly. | Requires the product to be thermally stable and have a boiling point significantly different from benzaldehyde; not suitable for non-volatile or solid products. |
Experimental Protocols
Protocol 1: Removal of Benzaldehyde via Sodium Bisulfite Extraction
This protocol is based on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[2]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or THF.[3] For aromatic aldehydes, methanol is a good starting point.[10]
-
Reaction: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[1] Shake the funnel vigorously for approximately 30-60 seconds.[9][10] Note: This reaction can generate sulfur dioxide gas, so this procedure should be performed in a well-ventilated fume hood.[10]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or a 10% ethyl acetate/hexanes mixture) and deionized water to the separatory funnel.[2][9] Shake vigorously to mix the layers.
-
Separation: Allow the layers to separate. The upper organic layer contains your purified product, while the lower aqueous layer contains the benzaldehyde-bisulfite adduct.[2]
-
Work-up: Drain the lower aqueous layer. Wash the remaining organic layer with deionized water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
This protocol is a general method for purifying solid Knoevenagel products.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures but poorly soluble at room or cold temperatures. The impurities (benzaldehyde) should ideally remain soluble at cold temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4][11][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[4][6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely, either in the air or in a vacuum oven, to remove all traces of solvent.[12]
Diagrams and Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. eidoloncs.co.uk [eidoloncs.co.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. lookchem.com [lookchem.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. benchchem.com [benchchem.com]
Preventing polymerization of Dimethyl benzylidenemalonate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of dimethyl benzylidenemalonate to prevent unwanted polymerization.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound during storage.
Issue 1: Visual changes in the stored material (e.g., increased viscosity, cloudiness, or solidification).
-
Possible Cause: Onset of polymerization. This compound can slowly polymerize over time, especially when exposed to heat, light, or contaminants.
-
Immediate Action:
-
Isolate the affected container to prevent contamination of other stock.
-
Do not use the material for experiments where monomer purity is critical.
-
Review storage conditions against the recommendations provided in this guide.
-
-
Solution:
-
Verification: Perform a quality control check to confirm the presence of oligomers or polymers. A detailed protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is provided in the "Experimental Protocols" section.
-
Prevention: If the material is deemed usable for non-critical applications, consider adding a polymerization inhibitor. For future storage, ensure the material is stored in a cool, dark, and dry place, and consider adding an inhibitor upon receipt.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Partial polymerization of the this compound starting material. The presence of oligomers can alter the reactivity and physical properties of the compound.
-
Immediate Action:
-
Pause experiments until the purity of the starting material can be verified.
-
Quarantine the suspected batch of this compound.
-
-
Solution:
-
Verification: Analyze the material for the presence of oligomers using the GC-MS protocol or other analytical techniques such as FTIR or Raman spectroscopy.
-
Prevention: Implement a routine quality control check for all new batches of this compound. Store the material under the recommended conditions with an appropriate inhibitor.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark environment to minimize the risk of polymerization.[1] The container should be tightly sealed to prevent exposure to moisture and oxygen.[2]
Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?
Q3: How can I tell if my this compound has started to polymerize?
A3: Visual inspection can be the first indicator; an increase in viscosity, haziness, or the formation of a solid precipitate suggests polymerization. For a more definitive assessment, analytical techniques such as GC-MS, FTIR, or Raman spectroscopy can be employed to detect the presence of oligomers.[6][7][8][9][10][11]
Q4: What is the shelf life of this compound?
A4: The shelf life of this compound is highly dependent on storage conditions and the presence of an inhibitor. For a similar compound, diethyl benzylidenemalonate, a shelf life of up to 1460 days has been reported under ideal conditions.[12] Without specific stability data, it is recommended to re-qualify the material after one year of storage.
Q5: Can I purify this compound that has started to polymerize?
A5: Purification can be challenging once polymerization has initiated. Distillation under reduced pressure may be possible to separate the monomer from non-volatile oligomers, but care must be taken as heating can accelerate further polymerization. It is generally more practical to prevent polymerization in the first place.
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[1] |
| Light Exposure | Store in an amber or opaque container in the dark. | Prevents light-induced polymerization. Compounds with benzylidene groups can be photosensitive.[1][13][14] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, which can participate in radical initiation. |
| Inhibitor | Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) | Act as free-radical scavengers to terminate polymerization chain reactions.[3][4][5] |
| Inhibitor Concentration | 100 - 200 ppm (w/w) | Effective range for inhibiting polymerization in many vinyl monomers.[3][15][16][17] |
Note: The recommended inhibitor concentrations are based on data for other acrylate and vinyl monomers and should be validated for your specific application.
Experimental Protocols
Protocol: Detection of Oligomers in this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To qualitatively and semi-quantitatively assess the presence of dimers, trimers, and other low-molecular-weight oligomers in a sample of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Autosampler vials with septa
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to an autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50 - 800 m/z
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound monomer based on its retention time and mass spectrum.
-
Search for peaks at longer retention times with higher molecular weights.
-
Examine the mass spectra of these later-eluting peaks. The presence of ions corresponding to multiples of the monomer's molecular weight (e.g., dimer, trimer) is indicative of oligomerization.
-
The relative peak areas can be used for a semi-quantitative estimation of the oligomer content.
-
Visualizations
Caption: Troubleshooting workflow for addressing potential polymerization of this compound.
Caption: Experimental workflow for the detection of oligomers using GC-MS.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. researchgate.net [researchgate.net]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monomer-oligomers characterization [ias.tuwien.ac.at]
- 11. Integrated Qualitative Analysis of Acrylic Resin Oligomers by using a Py-GC-QMS and msFineAnalysis iQ | Applications Notes | JEOL Ltd. [jeol.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. store.astm.org [store.astm.org]
Technical Support Center: Optimizing Michael Addition to Dimethyl Benzylidenemalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Michael addition of dimethyl malonate to dimethyl benzylidenemalonate. Our aim is to help you improve reaction rates and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction is showing a low or no yield. What are the primary factors I should investigate?
A1: Low or no product formation in a Michael addition can be attributed to several factors. A systematic evaluation of the following is recommended:
-
Catalyst/Base Activity: Ensure your catalyst or base is not old or improperly stored, which could lead to deactivation. The strength of the base is also crucial; it must be sufficient to deprotonate the dimethyl malonate to form the nucleophilic enolate.[1]
-
Nucleophile Generation: The formation of the malonate enolate is critical for the reaction to proceed. If the base is too weak or if acidic impurities are present in the reaction mixture, the enolate concentration will be insufficient.[2]
-
Reactivity of the Michael Acceptor: this compound is an electron-poor alkene, making it a good Michael acceptor. However, steric hindrance near the β-carbon can reduce its electrophilicity and slow down the reaction.[2]
-
Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Excessively high temperatures can, however, lead to side reactions and decomposition of reactants or products.[2]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The presence of multiple products is a common issue in Michael additions. Understanding the potential side reactions is key to mitigating them:
-
Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions, particularly high temperatures, favor the reverse reaction, the product can decompose back to the starting materials.[2]
-
Polymerization: As an α,β-unsaturated compound, this compound can be susceptible to polymerization, especially in the presence of strong bases or catalysts.[2]
-
Self-Condensation: The dimethyl malonate, if not efficiently consumed in the Michael addition, might undergo self-condensation reactions.
-
Side Reactions of the Catalyst: Some catalysts, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can act as nucleophiles themselves and participate in side reactions.[3]
Q3: How can I increase the rate of my Michael addition reaction?
A3: Several strategies can be employed to enhance the reaction rate:
-
Catalyst Selection: The choice of catalyst is paramount. Stronger bases generally lead to faster deprotonation of the malonate and a higher concentration of the active nucleophile. However, very strong bases can promote side reactions. Common effective bases include cesium carbonate (Cs₂CO₃) and DBU.[4][5]
-
Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents like THF, DMF, or acetonitrile are often effective. The choice of solvent can also influence the solubility of the reactants and catalyst.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find the optimal temperature that balances reaction speed and selectivity.
-
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times in some Michael additions, in some cases achieving high yields in a matter of minutes.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Michael addition of dimethyl malonate to this compound.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective catalyst or base. | Use a fresh, properly stored catalyst. Consider screening different bases such as Cs₂CO₃ or DBU.[4][5] |
| Insufficient nucleophile generation. | Ensure the base is strong enough to deprotonate dimethyl malonate. Check for and remove any acidic impurities.[2] | |
| Low reactivity of the Michael acceptor. | While this compound is generally reactive, ensure the reaction is not sterically hindered. | |
| Suboptimal reaction temperature. | Experiment with a range of temperatures to find the optimal balance between reaction rate and side product formation.[2] | |
| Formation of Multiple Products | Retro-Michael addition. | Lower the reaction temperature and consider using a milder base.[2] |
| Polymerization of the Michael acceptor. | Use a less concentrated solution and consider a lower reaction temperature.[2] | |
| Catalyst-driven side reactions. | If using a nucleophilic catalyst like DBU, consider switching to a non-nucleophilic base like Cs₂CO₃.[3][4] | |
| Slow Reaction Rate | Weak base or catalyst. | Switch to a stronger, more efficient base like Cs₂CO₃ or DBU.[4][5] |
| Inappropriate solvent. | Screen polar aprotic solvents such as THF, acetonitrile, or DMF. | |
| Low temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Conventional heating. | Consider using microwave irradiation to accelerate the reaction.[6] |
Experimental Protocols
Protocol 1: Cesium Carbonate (Cs₂CO₃) Catalyzed Michael Addition
This protocol is adapted from a similar aza-Michael addition to dimethyl 2-benzylidenemalonate and is expected to provide good results for the addition of dimethyl malonate.[4]
Materials:
-
This compound
-
Dimethyl malonate
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of this compound (0.50 mmol) and dimethyl malonate (0.75 mmol) in anhydrous THF (0.5 mL), add Cs₂CO₃ (10 mol%, 0.05 mmol).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Catalyzed Michael Addition
This is a general protocol for DBU-catalyzed Michael additions and can be optimized for the specific substrates.[5]
Materials:
-
This compound
-
Dimethyl malonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
Procedure:
-
To a solution of this compound (0.2 mmol) and dimethyl malonate (0.24 mmol) in anhydrous toluene (2 mL), add DBU (1.5 equivalents, 0.3 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 2: Comparison of Catalytic Systems for Michael Addition to Activated Alkenes
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ | 10 | THF | 25 | 24 | up to 94 | [7] |
| DBU | 150 | Toluene | Room Temp. | 0.25 | 95 | [5] |
| Squaramide | 5 | CH₂Cl₂ | Room Temp. | long | 84 | [8] |
| Thiourea | 10 | Toluene | Room Temp. | - | 80 | [9] |
Note: Yields are for similar Michael addition reactions and may vary for the specific reaction between dimethyl malonate and this compound.
Visualizations
Base-Catalyzed Michael Addition Mechanism
Caption: The three-step mechanism of a base-catalyzed Michael addition.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction [mdpi.com]
- 6. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02314H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Synthesis of Dimethyl Benzylidenemalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Dimethyl Benzylidenemalonate, with a particular focus on the impact of solvent selection on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of Dimimethyl benzylidenemalonate?
A1: The synthesis of this compound is typically achieved through the Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound, in this case, dimethyl malonate, to a carbonyl group of an aldehyde, here benzaldehyde, followed by a dehydration reaction to form the α,β-unsaturated product. The reaction is usually catalyzed by a weak base.
Q2: How does the choice of solvent impact the yield of this compound?
A2: The solvent plays a critical role in the Knoevenagel condensation and can significantly influence the reaction rate and yield. Solvents can affect the solubility of reactants and catalysts, stabilize charged intermediates, and modulate the activity of the catalyst. Polar solvents are known to stabilize the charged intermediates, often leading to an acceleration of the reaction.
Q3: What are the most common solvents used for this reaction, and what are their general effects?
A3: A range of solvents can be used, from nonpolar to polar aprotic and protic.
-
Polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile often lead to faster reaction rates and higher yields. They are effective at solvating the intermediates in both steps of the reaction mechanism.
-
Polar protic solvents such as ethanol and water are considered "greener" alternatives and can also be highly effective. They can participate in proton transfer steps.
-
Nonpolar solvents like toluene and benzene can also be used, often in conjunction with azeotropic removal of water to drive the reaction to completion, but may require longer reaction times.
Q4: Are there any "green" or solvent-free approaches to this synthesis?
A4: Yes, there is a growing interest in developing more environmentally friendly methods. This includes using water or ethanol as the reaction medium. Additionally, solvent-free reaction conditions have been explored, which can lead to high yields and purity of the final product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
A: Low or no yield can stem from several factors related to the catalyst, reaction conditions, or reagents.
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst | - Ensure the catalyst (e.g., piperidine, pyridine, or an ammonium salt) is fresh and has been stored correctly. - Optimize the catalyst loading; too much or too little can negatively impact the reaction. |
| Suboptimal Reaction Conditions | - Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to improve the rate and yield. - Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion. |
| Presence of Water | - The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using nonpolar solvents like toluene, or adding molecular sieves to the reaction mixture. |
| Impure Reagents | - Ensure that the benzaldehyde and dimethyl malonate are of high purity. Impurities can interfere with the reaction. |
Issue 2: Formation of Side Products
Q: My reaction is producing a complex mixture with multiple side products. How can I improve the selectivity for this compound?
A: The formation of side products is often linked to the reaction conditions, particularly the strength of the base and the stoichiometry of the reactants.
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Benzaldehyde | - This can occur if the base used is too strong. Use a weak base as a catalyst to minimize this side reaction. |
| Michael Addition | - The α,β-unsaturated product can potentially react with another molecule of dimethyl malonate. Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor this side reaction. |
| Polymerization | - The product may polymerize under harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?
A: Purification can be challenging due to the nature of the product and potential byproducts.
| Purification Method | Recommendations |
| Recrystallization | - This is a common method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, ethanol/water mixtures) to find the optimal conditions for crystallization. |
| Column Chromatography | - If recrystallization is ineffective, column chromatography using silica gel is a reliable method for separating the desired product from impurities. |
| Washing | - The crude product can be washed with water and dilute acid to remove the catalyst and other water-soluble impurities before further purification. |
Data Presentation
The following table summarizes the reported yields for the synthesis of benzylidenemalonate esters in different solvents. Note that direct comparative data for this compound under identical conditions across a wide range of solvents is limited in the literature. The presented data is compiled from various sources and may involve diethyl or dimethyl esters.
| Solvent | Ester | Catalyst | Yield (%) | Reference |
| Toluene | Diethyl | Piperidine | 89-91 | Organic Syntheses |
| Benzene | Methyl | Piperidine | 90-94 | Organic Syntheses |
| DMSO | Diethyl | Immobilized Gelatine | 85-89 | [1] |
| Ethanol | Diethyl | Piperidine | Not specified | General "green" solvent |
| Water | Diethyl | Piperidine | Not specified | General "green" solvent |
| Solvent-free | Malonic Acid | Ammonium Bicarbonate | High | [2][3][4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (or setup for azeotropic removal of water)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, combine benzaldehyde (1 equivalent), dimethyl malonate (1.05 equivalents), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of solvent properties on the yield of the Knoevenagel condensation.
References
Column chromatography conditions for purifying Dimethyl benzylidenemalonate
This guide provides detailed troubleshooting and frequently asked questions regarding the column chromatography purification of Dimethyl benzylidenemalonate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard choice for the purification of this compound and analogous compounds is silica gel (60 Å, 200-400 mesh). It is a versatile and effective stationary phase for separating compounds of moderate polarity like the target molecule.
Q2: Which mobile phase (eluent) system should I use for the column chromatography of this compound?
A2: The ideal mobile phase is a non-polar solvent mixture, typically a combination of a hydrocarbon and a slightly more polar solvent. Based on protocols for similar compounds like diethyl benzylidenemalonate, effective solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/hexane. A good starting point is an 80:20 mixture of Petroleum Ether/Ethyl Acetate.[1] You should always optimize the solvent system first using Thin Layer Chromatography (TLC).
Q3: How do I determine the optimal solvent ratio for the mobile phase?
A3: The optimal solvent ratio is determined by running preliminary TLC plates. Spot your crude product on a TLC plate and develop it in various solvent systems with increasing polarity (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal system will give your desired product a retention factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities.
Q4: How can I monitor the separation during the column chromatography process?
A4: The separation is monitored by collecting fractions of the eluent and analyzing them using TLC. Spot each fraction on a TLC plate alongside a spot of your crude starting material and a reference spot of the pure product (if available). Fractions containing the pure compound are then combined.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase polarity. 2. Column was overloaded with crude product. 3. Column was packed improperly (air bubbles, cracks). 4. Flow rate is too fast. | 1. Optimize the mobile phase using TLC to achieve better separation of spots. A less polar solvent system will increase retention time. 2. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100g of silica for every 1g of crude product. 3. Repack the column carefully, ensuring a level and uniform bed. 4. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Product is not Eluting from the Column | 1. Mobile phase is not polar enough. 2. The compound may have degraded on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive. |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase. | 1. This is often irreversible and requires repacking the column. Always ensure the silica bed is submerged in the solvent at all times to prevent this. |
| Streaking of Spots on TLC | 1. The sample is too concentrated. 2. The compound is highly polar or acidic/basic. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to improve the spot shape. |
Data Presentation: Recommended Eluent Systems
The following table summarizes various eluent systems used for the purification of benzylidenemalonate analogues, which can serve as excellent starting points for this compound. The stationary phase for all examples is Silica Gel .
| Compound Type | Mobile Phase (Eluent) | Volumetric Ratio (v/v) | Source |
| General Purification | Petroleum Ether : Ethyl Acetate | 80 : 20 | [1] |
| Benzylidenemalonate Analogue | Dichloromethane : Hexane | 3 : 1 | [2] |
| Benzylidenemalonate Analogue | Chloroform : n-Hexane | 30 : 70 | [2] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the standard procedure for purifying this compound.
1. Preparation of the Stationary Phase (Slurry Method):
-
Weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product) in a beaker.
-
Add the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to the silica gel to create a slurry. Stir gently with a glass rod to remove air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Fill the column about one-third full with the initial eluent.
-
Carefully and slowly pour the silica gel slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.
-
Open the stopcock to drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling-point solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel, again draining the solvent to the top of the sand layer.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the absorption step.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in numbered test tubes or flasks (fractions).
-
If separation is not sufficient, you can gradually increase the polarity of the mobile phase (gradient elution).
5. Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for Column Chromatography Purification.
References
Validation & Comparative
A Comparative Analysis of Dimethyl Benzylidenemalonate and Nitroalkenes as Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two important classes of Michael acceptors: Dimethyl benzylidenemalonate and nitroalkenes. The selection of an appropriate Michael acceptor is a critical decision in organic synthesis and drug design, influencing reaction kinetics, selectivity, and the biological activity of the final product. This document summarizes key performance data, experimental methodologies, and biological implications to aid researchers in making informed decisions.
Introduction to Michael Acceptors
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (Michael acceptor). The reactivity of the acceptor is paramount to the success of the reaction and is largely governed by the nature of its electron-withdrawing group.
-
This compound belongs to the arylidene malonate class of compounds. Its reactivity is conferred by two ester groups that delocalize the negative charge in the intermediate. It is generally considered a moderately reactive Michael acceptor.[1]
-
Nitroalkenes are characterized by the presence of a nitro group conjugated to a carbon-carbon double bond. The nitro group is one of the strongest electron-withdrawing groups, making nitroalkenes highly electrophilic and among the most reactive Michael acceptors.[2]
Chemical Reactivity and Electrophilicity
The electrophilicity of the β-carbon in the α,β-unsaturated system dictates the acceptor's reactivity towards nucleophiles.
-
Nitroalkenes: The potent electron-withdrawing nature of the nitro group renders the β-carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This high reactivity allows for reactions with a wide range of soft nucleophiles, including malonates, ketones, aldehydes, and thiols, often under mild conditions.[3][4][5] The reaction products, γ-nitro compounds, are versatile intermediates for further synthetic transformations, such as reduction to amines.[6]
-
This compound: The two dimethyl ester groups provide moderate activation. While effective in many synthetic contexts, its reactivity is considerably lower than that of nitroalkenes. Some studies have even reported this compound to be unreactive under conditions where other Michael acceptors readily react.[1] Its reactivity can be tuned by introducing electron-withdrawing or -donating substituents on the benzylidene ring. Research on related diethyl benzylidenemalonates has provided quantitative electrophilicity parameters (E), showing a range that correlates with Hammett's substituent constants.[1]
Below is a generalized mechanism for the base-catalyzed Michael addition for both acceptors.
Data Presentation: Comparative Overview
Direct quantitative comparison of reaction rates is often challenging due to variations in experimental conditions across different studies. However, a qualitative and semi-quantitative comparison can be drawn from the available literature.
| Feature | This compound | Nitroalkenes |
| Reactivity Class | Moderate Electrophile[1] | Strong Electrophile[2] |
| Activating Group | Two ester groups (-COOMe) | Nitro group (-NO₂) |
| Relative Reactivity | Lower; can be unreactive in some conditions[1] | Very high; among the most reactive Michael acceptors[2] |
| Typical Nucleophiles | Stabilized carbanions (e.g., malonates), amines, thiols | Wide range including malonates, aldehydes, ketones, thiols[3][5] |
| Typical Catalysts | Base catalysts (e.g., CaO, Ca(OH)₂), Lewis acids[7] | Organocatalysts (proline, thioureas, squaramides), Lewis acids[3][4] |
| Reaction Yields | Generally good to high (e.g., >90% with Ca(OH)₂ catalyst)[7] | Often excellent (e.g., 88-99%) with high stereoselectivity[4] |
| Key Applications | Synthetic building block, anti-inflammatory research (TLR4)[1] | Drug development (STING inhibitors, Nrf2/NF-κB modulators), versatile synthetic intermediates[8][9] |
| Toxicity Profile | Less characterized in literature | Can be toxic; nitro group acts as both pharmacophore and toxicophore[10][11] |
Experimental Protocols
The following sections provide generalized experimental protocols for Michael addition reactions involving each acceptor class.
This protocol is based on typical procedures for the asymmetric Michael addition using a chiral organocatalyst.[4]
-
Catalyst and Reactant Preparation: To a reaction vial, add the nitroalkene (1.0 eq.), the ketone (e.g., cyclohexanone, 2.0 eq.), and a chiral thiourea organocatalyst (e.g., (R,R)-DPEN-based thiourea, 10 mol%).
-
Solvent and Additive: Add the chosen solvent (e.g., water or an organic solvent like toluene). An acidic co-catalyst (e.g., 4-nitrophenol) may be added to increase reactivity.[4]
-
Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for the required duration (typically several hours to 24 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H-NMR spectroscopy.
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Characterize the product using NMR spectroscopy and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC).
This protocol describes a base-catalyzed addition, which can be performed using various catalysts, including heterogeneous bases.[7]
-
Reactant Setup: In a flask suitable for the reaction scale (e.g., for microwave irradiation), combine this compound (1.0 eq.) and the nucleophile, in this case, additional Dimethyl Malonate (1.1 eq.).
-
Catalyst Addition: Add the base catalyst (e.g., calcium hydroxide, Ca(OH)₂, ~10 mol%).
-
Solvent (Optional): The reaction can often be run under solvent-free conditions, or with a minimal amount of a suitable solvent.
-
Reaction Execution: Heat the mixture with stirring. If using microwave irradiation, heat for a short duration (e.g., 5-10 minutes) at a set temperature.[7] For conventional heating, reflux for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified via flash chromatography or distillation under reduced pressure.[12]
-
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry.
Applications in Drug Development and Signaling
Both classes of compounds serve as valuable scaffolds in medicinal chemistry, but their applications and biological targets differ significantly.
-
This compound: Derivatives of arylidene malonates have been explored for their potential anti-inflammatory properties.[1] Some research has focused on their ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key pathway in pro-inflammatory responses.[1] Primarily, they serve as versatile synthetic intermediates for constructing more complex, biologically active molecules.[1]
-
Nitroalkenes: These compounds have garnered substantial interest in drug development due to their unique biological activities.[13] Fatty acid nitroalkenes (NO₂-FA), which are formed endogenously, exhibit potent anti-inflammatory and cytoprotective effects.[9][13] Their mechanism of action often involves reversible Michael addition with nucleophilic cysteine residues in key signaling proteins. This covalent modification can alter protein function and modulate cellular pathways.[13]
-
Nrf2 and NF-κB Pathways: Nitroalkenes are well-known modulators of redox-sensitive signaling pathways. They can activate the Nrf2 pathway, leading to the expression of antioxidant genes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[9]
-
STING Inhibition: Recent studies have identified nitroalkene-based compounds, particularly those with a β-nitrostyrene moiety, as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[8] Aberrant STING activation is linked to various inflammatory diseases, making these inhibitors promising therapeutic candidates.[8]
-
Pharmaceutical Precursors: Chiral nitroalkanes, derived from the reduction of nitroalkenes, are key precursors for drugs like Tamsulosin and Selegiline.[14] The Michael addition of dimethyl malonate to a nitroalkene is a crucial step in the synthesis of (S)-pregabalin.[14]
-
References
- 1. This compound (6626-84-2) for sale [vulcanchem.com]
- 2. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 3. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Reactivity Landscape: A Comparative Analysis of Benzylidenemalonates and Chalcones
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision. Benzylidenemalonates and chalcones, both featuring an α,β-unsaturated carbonyl system, are two such scaffolds frequently employed in organic synthesis and medicinal chemistry. While structurally similar, their reactivity profiles exhibit significant differences that dictate their utility in various chemical transformations. This guide provides an objective, data-driven comparison of the reactivity of benzylidenemalonates and chalcones, focusing primarily on their behavior as Michael acceptors.
Executive Summary
This guide presents a comparative analysis of the reactivity of benzylidenemalonates and chalcones. The central finding, supported by quantitative electrophilicity data, is that benzylidenemalonates are generally more electrophilic and, therefore, more reactive as Michael acceptors than chalcones . This heightened reactivity is attributed to the presence of two electron-withdrawing ester groups in benzylidenemalonates, in contrast to the single keto group in chalcones. This difference in reactivity has significant implications for reaction kinetics, catalyst selection, and the design of synthetic routes.
Quantitative Reactivity Comparison: Mayr's Electrophilicity Parameters
A robust method for quantifying and comparing the reactivity of electrophiles is through the use of Mayr's electrophilicity parameters (E). This scale provides a solvent-independent measure of the intrinsic electrophilicity of a compound. A more negative E value corresponds to a higher electrophilicity and greater reactivity towards nucleophiles.
Data extracted from Mayr's Database of Reactivity Parameters provides a clear quantitative distinction between the two classes of compounds.
| Compound Class | Exemplar Compound | Electrophilicity Parameter (E) |
| Benzylidenemalonates | Diethyl benzylidenemalonate | -13.2 to -15.5 |
| Diethyl (p-nitrobenzylidene)malonate | -12.1 | |
| Chalcones | Chalcone | -17.5 to -19.5 |
| (p-Methoxyphenyl)propenone | -20.1 |
Table 1: Comparison of Mayr's Electrophilicity Parameters (E) for Benzylidenemalonates and Chalcones. A less negative 'E' value indicates a higher electrophilicity. Data sourced from Mayr's Database of Reactivity Parameters.[1][2][3]
As the data in Table 1 illustrates, benzylidenemalonates consistently exhibit less negative E values than chalcones, confirming their superior electrophilicity. This translates to faster reaction rates in nucleophilic addition reactions.
Reactivity in Michael Additions: A Deeper Dive
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The difference in electrophilicity between benzylidenemalonates and chalcones manifests significantly in these reactions.
Thiol Additions to Chalcones: Experimental Data
Kinetic studies on the addition of thiols, such as glutathione (GSH) and N-acetylcysteine (NAC), to chalcones and their cyclic analogues provide valuable insights into their reactivity. These reactions are of particular interest in drug development due to their relevance in understanding the mechanism of action of covalent inhibitors that target cysteine residues in proteins.
| Chalcone Derivative | Nucleophile | pH | % Reduction of Chalcone (315 min) |
| (E)-2-(4'-methylbenzylidene)-1-tetralone | GSH | 8.0 | 87.2% |
| (E)-2-(4'-methoxybenzylidene)-1-tetralone | GSH | 8.0 | 78.1% |
| (E)-2-(4'-methylbenzylidene)-1-tetralone | NAC | 8.0 | 32.0% |
| (E)-2-(4'-methoxybenzylidene)-1-tetralone | NAC | 8.0 | 33.2% |
Table 2: Reactivity of Cyclic Chalcone Analogs with Thiol Nucleophiles. The data shows the percentage reduction in the initial concentration of the chalcone derivative after incubation with the thiol for 315 minutes, indicating the extent of the Michael addition reaction.[4]
The data in Table 2 demonstrates that the reactivity of chalcones in Michael additions is influenced by both the nature of the nucleophile and the substituents on the aromatic ring. While direct, side-by-side comparative kinetic data with benzylidenemalonates under identical conditions is scarce in the literature, the significantly higher electrophilicity of benzylidenemalonates strongly suggests they would react much more rapidly with these thiol nucleophiles.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
General Procedure for Kinetic Measurement of Michael Addition by UV-Vis Spectroscopy
This protocol is adapted from the methods used to determine Mayr's electrophilicity parameters and is suitable for comparing the reactivity of different Michael acceptors.
Materials:
-
Michael acceptor (benzylidenemalonate or chalcone)
-
Nucleophile (e.g., a stabilized carbanion, thiol, or amine)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the Michael acceptor and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 20 °C).
-
In a quartz cuvette, mix the solutions of the Michael acceptor and a large excess (at least 10-fold) of the nucleophile to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the decrease in absorbance of the Michael acceptor at its λmax over time.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the nucleophile in excess.
Visualizing Reaction Mechanisms and Workflows
Michael Addition of a Thiol to an α,β-Unsaturated Carbonyl
Caption: Generalized mechanism of a base-catalyzed Michael addition of a thiol.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for determining reaction rate constants for Michael additions.
Reactivity in Other Transformation
While the most pronounced and well-documented difference in reactivity lies in Michael additions, the inherent electrophilicity of benzylidenemalonates also influences their behavior in other reactions compared to chalcones.
Cycloaddition Reactions
Both benzylidenemalonates and chalcones can participate as dienophiles in Diels-Alder reactions. The higher electrophilicity of benzylidenemalonates, due to their electron-withdrawing groups, generally makes them more reactive dienophiles compared to chalcones, especially with electron-rich dienes. This can lead to higher yields and milder reaction conditions for cycloadditions involving benzylidenemalonates.
Reduction Reactions
The carbon-carbon double bond in both benzylidenemalonates and chalcones can be reduced, typically through catalytic hydrogenation. While specific comparative studies are limited, the more electron-deficient nature of the double bond in benzylidenemalonates may influence the choice of catalyst and reaction conditions required for selective reduction.
Conclusion
References
Alternative synthetic routes to α,β-unsaturated esters besides Knoevenagel
For researchers, scientists, and drug development professionals, the synthesis of α,β-unsaturated esters is a fundamental transformation in organic chemistry. While the Knoevenagel condensation is a classic method, a variety of powerful alternatives exist, each offering distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The primary alternatives to the Knoevenagel condensation for synthesizing α,β-unsaturated esters include the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, Olefin Cross-Metathesis, the Heck Reaction, and the Baylis-Hillman Reaction. Each method offers a unique approach to forming the crucial carbon-carbon double bond.
At a Glance: Comparison of Synthetic Routes
The choice of synthetic route often depends on the desired stereochemical outcome (E- or Z-isomer), the nature of the starting materials, and tolerance for various functional groups. The following table summarizes the key features of each alternative.
| Reaction | Key Reagents/Catalyst | Typical Substrates | Stereoselectivity | Typical Yields (%) | Key Advantages | Key Limitations |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHCO₂Et) | Aldehydes, Ketones | Stabilized Ylides: High E. Non-stabilized: High Z. | 60-95% | Broad substrate scope, reliable for many aldehydes. | Stoichiometric phosphine oxide byproduct can complicate purification. Poor reactivity with sterically hindered ketones. |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | Aldehydes, Ketones | Generally high E-selectivity. | 75-98% | Water-soluble phosphate byproduct simplifies purification. Generally higher yields and reactivity than Wittig. | Standard conditions strongly favor E-isomer. |
| HWE (Still-Gennari mod.) | (CF₃CH₂O)₂P(O)CH₂CO₂R + KHMDS, 18-crown-6 | Aldehydes | High Z-selectivity. | 70-90% | One of the most reliable methods for accessing Z-α,β-unsaturated esters. | Requires cryogenic temperatures (-78 °C) and strong, non-nucleophilic bases. |
| Olefin Cross-Metathesis |
Validating the Purity of Dimethyl Benzylidenemalonate Adducts: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. In the synthesis of dimethyl benzylidenemalonate and its adducts, typically formed via Knoevenagel condensation, various impurities can arise.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation and quantification of the main product from unreacted starting materials and by-products. This guide provides a comparative overview of hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound adducts, supported by experimental protocols and logical workflows.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for achieving optimal separation and accurate quantification. Key parameters that are often varied include the stationary phase (column), mobile phase composition, and gradient elution strategy. Below is a comparison of three hypothetical RP-HPLC methods for the analysis of a representative this compound adduct.
Table 1: Comparison of Hypothetical HPLC Methods for this compound Adduct Purity Analysis
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis | Method C: Green Chemistry Approach |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Ethanol |
| Gradient | 20-80% B in 5 min | 40-70% B in 15 min | 30-90% B in 10 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm | UV at 254 nm |
| Run Time | 8 min | 20 min | 15 min |
| Resolution (Adduct vs. Impurity 1) | 1.8 | 3.5 | 2.5 |
| Theoretical Plates (Adduct) | 8,000 | 15,000 | 10,000 |
| Advantages | Fast analysis time | Superior separation of impurities | Reduced toxicity of mobile phase |
| Disadvantages | Lower resolution | Longer run time | Potentially lower efficiency |
Experimental Protocol: High-Resolution HPLC Method (Method B)
This section details the experimental protocol for the high-resolution analysis of a this compound adduct.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound adduct reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[3]
-
Ammonium acetate (HPLC grade).
-
Water (HPLC grade or equivalent).
-
0.45 µm syringe filters.
3. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 70% B
-
12-15 min: 70% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound adduct reference standard in the mobile phase (initial conditions) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for HPLC purity analysis of this compound adducts.
Caption: Synthesis of this compound adducts via Knoevenagel condensation.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of Dimethyl Benzylidenemalonate Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for predicting their behavior and function. This guide provides a comparative analysis of the X-ray crystal structures of dimethyl benzylidenemalonate derivatives, offering insights into their molecular conformation and crystal packing. The information presented herein is supported by experimental data to facilitate a deeper understanding of structure-property relationships in this important class of compounds.
This compound and its derivatives are versatile building blocks in organic synthesis, finding applications in the preparation of a wide range of biologically active molecules. Their solid-state conformation, governed by the interplay of steric and electronic effects of substituents on the benzylidene ring, dictates how these molecules arrange themselves in a crystal lattice, which in turn influences their physical and chemical properties. This guide focuses on the detailed analysis of their single-crystal X-ray structures.
Comparative Crystallographic Data
| Parameter | Dimethyl 2-(4-methylbenzylidene)malonate[1][2] |
| Chemical Formula | C₁₃H₁₄O₄ |
| Formula Weight | 234.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0516 (6) |
| b (Å) | 7.7446 (3) |
| c (Å) | 12.5113 (5) |
| α (°) | 90 |
| β (°) | 113.727 (1) |
| γ (°) | 90 |
| Volume (ų) | 1246.44 (9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.248 |
Experimental Protocols
The synthesis and crystallization of this compound derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols provide detailed methodologies for these key experiments.
General Synthesis of this compound Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is the most common method for synthesizing this compound derivatives. This reaction involves the condensation of an aromatic aldehyde with dimethyl malonate in the presence of a basic catalyst.[3]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Dimethyl Malonate (1.1 eq)
-
Piperidine (catalytic amount)
-
Acetic Acid (catalytic amount)
-
Benzene or Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted benzaldehyde, dimethyl malonate, and the solvent.
-
Add a catalytic amount of piperidine and acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continue for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[3]
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction can be achieved through various crystallization techniques. Slow evaporation is a commonly used method.
Procedure for Crystallization of Dimethyl 2-(4-methylbenzylidene)malonate:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., petroleum ether/ethyl acetate, 95:5 v/v).[1]
-
Allow the solvent to evaporate slowly at room temperature over a period of several days.
-
Colorless, well-defined crystals should form as the solution becomes supersaturated.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on the diffractometer.
-
X-ray diffraction data are collected at a specific temperature (e.g., 273 K for the 4-methyl derivative).[1]
-
The collected data are processed to determine the unit cell parameters and integrate the reflection intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Workflow and Logical Relationships
The process of determining the X-ray crystal structure of this compound derivatives follows a logical workflow, from the initial synthesis to the final structural analysis. This can be visualized as a clear pathway for researchers to follow.
Caption: A flowchart illustrating the key stages from synthesis to the final determination of the X-ray crystal structure.
This guide provides a foundational understanding of the synthesis and crystallographic analysis of this compound derivatives. The detailed protocols and comparative data for the 4-methyl derivative offer a starting point for researchers to explore the rich structural chemistry of this class of compounds. Further investigations into a wider array of substituted derivatives will undoubtedly provide deeper insights into their structure-property relationships, aiding in the rational design of new materials and therapeutic agents.
References
A Researcher's Guide to Spectroscopic Differentiation of Knoevenagel Products and Byproducts
For researchers, scientists, and drug development professionals, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, pivotal in the synthesis of a wide array of fine chemicals and pharmacologically active compounds. However, the reaction is not always without complexities, and the formation of byproducts can complicate purification and analysis. This guide provides a comparative analysis of the spectroscopic signatures of desired Knoevenagel products versus common byproducts, supported by experimental data and detailed protocols to aid in their differentiation.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction, yielding an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base.[1] While highly efficient, side reactions can occur, primarily Michael additions and self-condensation of the carbonyl reactant, leading to a mixture of products that can be challenging to distinguish. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable tools for the unambiguous identification of the desired product and any accompanying impurities.
Spectroscopic Comparison of Knoevenagel Products and Byproducts
The following table summarizes the key spectroscopic features that can be used to differentiate the desired Knoevenagel product from common byproducts. The data presented is a generalized representation based on typical Knoevenagel reactions involving an aromatic aldehyde and an active methylene compound like malononitrile or a malonic ester.
| Compound Type | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Key IR Features (cm⁻¹) | Key Mass Spec. Feature |
| Knoevenagel Product (α,β-unsaturated) | Vinylic proton (~7.5-8.5, singlet). Aromatic protons. Protons of the active methylene residue. | Alkene carbons (~120-150). Carbonyl/Nitrile carbons (>160 or ~115). | C=C stretch (~1600-1650). C=O stretch (~1670-1730) or C≡N stretch (~2220-2230). | Expected molecular ion peak [M]⁺. |
| Michael Adduct Byproduct | Additional aliphatic CH protons with complex splitting patterns. Absence of the sharp vinylic proton singlet of the Knoevenagel product. | Additional sp³ hybridized carbon signals. | Absence or significant reduction of the C=C stretch. | Molecular ion peak corresponding to the addition of another active methylene unit [M + CH₂(Z)₂]⁺. |
| Aldol Self-Condensation Byproduct | Signals corresponding to a β-hydroxy carbonyl compound (if dehydration has not occurred). More complex aromatic and aliphatic signals if dehydration has occurred to form a larger conjugated system. | Signals for both sp³ and sp² carbons, often in a more complex pattern than the desired product. | May show a broad O-H stretch (~3200-3500) if the aldol addition product is present. | Molecular ion peak corresponding to the dimer of the starting aldehyde/ketone, minus water. |
| Unreacted Aldehyde/Ketone | Aldehydic proton (~9.5-10.5) or characteristic protons alpha to the ketone. | Carbonyl carbon (~190-210). | Strong C=O stretch (~1690-1740). | Molecular ion peak of the starting material. |
| Unreacted Active Methylene Compound | Methylene protons (~3.0-4.0). | Methylene carbon (~40-60). | C-H stretches. C=O or C≡N stretches of the electron-withdrawing groups. | Molecular ion peak of the starting material. |
Experimental Protocols
Below are detailed methodologies for a typical Knoevenagel condensation reaction and the subsequent spectroscopic analysis.
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the reaction between an aromatic aldehyde and malononitrile.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol or other suitable solvent (5-10 mL)
-
Basic catalyst (e.g., piperidine, triethylamine, or a few drops of a saturated solution of sodium bicarbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the Knoevenagel product and identify any impurities.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the product using a suitable method (e.g., KBr pellet or ATR).
-
Identify the characteristic absorption bands for the functional groups present in the product, such as the C=C double bond, carbonyl or nitrile group, and aromatic rings.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the product using an appropriate ionization technique (e.g., ESI or GC-MS).
-
Determine the molecular weight of the product from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Visualizing the Knoevenagel Condensation Workflow
The following diagrams illustrate the general workflow of a Knoevenagel condensation reaction and the key steps in the reaction mechanism.
References
A Comparative Guide to the Reactivity of Dimethyl Benzylidenemalonate and Diethyl Benzylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Dimethyl benzylidenemalonate and Diethyl benzylidenemalonate, two key intermediates in organic synthesis. The selection between these two reagents can significantly influence reaction kinetics and yields, particularly in nucleophilic addition reactions. This document synthesizes theoretical principles and available experimental data to facilitate informed decisions in experimental design and drug development.
Core Principles: Steric Hindrance as a Key Differentiator
The primary factor governing the reactivity differences between this compound and Diethyl benzylidenemalonate is steric hindrance. The ethyl groups of the diethyl ester are bulkier than the methyl groups of the dimethyl ester. This seemingly subtle difference has a significant impact on the accessibility of the electrophilic β-carbon of the α,β-unsaturated system to incoming nucleophiles. Consequently, this compound is generally expected to exhibit higher reactivity in reactions such as Michael additions, where the approach of the nucleophile is a critical step. The smaller steric profile of the methyl groups allows for a less hindered transition state, leading to a faster reaction rate.
Synthesis via Knoevenagel Condensation
Both Dimethyl and Diethyl benzylidenemalonate are readily synthesized via the Knoevenagel condensation of benzaldehyde with the corresponding dialkyl malonate. The reaction is typically catalyzed by a weak base, such as piperidine, and often involves the azeotropic removal of water to drive the reaction to completion.
While reaction conditions can be optimized for both, literature reports suggest comparable and high yields for the synthesis of both compounds.
Table 1: Comparison of Yields in the Synthesis of Benzylidenemalonates
| Compound | Reactants | Catalyst | Solvent | Typical Yield (%) |
| This compound | Benzaldehyde, Dimethyl malonate | Piperidine | Benzene | 90-94[1] |
| Diethyl benzylidenemalonate | Benzaldehyde, Diethyl malonate | Piperidine | Benzene | 89-91[1] |
Comparative Reactivity in Michael Additions
To illustrate this, the following table presents a hypothetical but realistic comparison of the performance of the two compounds in a representative Thia-Michael addition with thiophenol. The anticipated shorter reaction time and higher yield for the dimethyl ester are based on its reduced steric hindrance.
Table 2: Illustrative Comparison of Reactivity in a Thia-Michael Addition
| Compound | Nucleophile | Catalyst | Solvent | Reaction Time (hours) | Yield (%) |
| This compound | Thiophenol | Triethylamine | Dichloromethane | 1 | 95 |
| Diethyl benzylidenemalonate | Thiophenol | Triethylamine | Dichloromethane | 2 | 92 |
Note: The data in this table is illustrative and based on theoretical principles of chemical reactivity. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylidenemalonate via Knoevenagel Condensation
This protocol is adapted from a general procedure for the Knoevenagel condensation.[1][2]
Materials:
-
Benzaldehyde
-
Diethyl malonate
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottomed flask with a Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 1-liter round-bottomed flask equipped with a Dean-Stark trap and reflux condenser, add 100 g (0.63 mole) of diethyl malonate, 70 g (0.66 mole) of benzaldehyde, 2-7 mL of piperidine, and 200 mL of benzene.[1]
-
Heat the mixture to a vigorous reflux using a heating mantle.
-
Collect the water that separates in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 11-18 hours).[1]
-
Cool the reaction mixture to room temperature and add 100 mL of benzene.
-
Transfer the mixture to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and one 100-mL portion of saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene by distillation under reduced pressure.
-
Purify the residue by vacuum distillation to obtain Diethyl benzylidenemalonate.
A similar procedure can be followed for the synthesis of this compound using dimethyl malonate.
Protocol 2: Thia-Michael Addition of Thiophenol to a Benzylidenemalonate
This protocol provides a general method for the conjugate addition of a thiol to a benzylidenemalonate.
Materials:
-
Dimethyl or Diethyl benzylidenemalonate
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, dissolve the benzylidenemalonate (1.0 equivalent) and thiophenol (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of triethylamine (approximately 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Visualizing Reaction Pathways and Logic
Caption: Knoevenagel condensation for the synthesis of benzylidenemalonates.
References
Comparative Efficacy of Base Catalysts in Dimethyl Benzylidenemalonate Synthesis: A Guide for Researchers
A comprehensive analysis of the performance of common base catalysts—piperidine, pyrrolidine, pyridine, and triethylamine—in the Knoevenagel condensation for the synthesis of dimethyl benzylidenemalonate. This guide provides a comparative overview of their efficacy, detailed experimental protocols, and a mechanistic pathway visualization to aid researchers in catalyst selection and experimental design.
The synthesis of this compound, a valuable precursor in the development of various pharmaceuticals and functional materials, is commonly achieved through the Knoevenagel condensation of benzaldehyde and dimethyl malonate. The choice of a base catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and duration. This guide presents a comparative evaluation of four commonly employed base catalysts: piperidine, pyrrolidine, pyridine, and triethylamine.
Catalyst Performance Comparison
The efficacy of each catalyst is evaluated based on reaction yield and time. The following table summarizes the expected performance of piperidine, pyrrolidine, pyridine, and triethylamine in the synthesis of this compound. The data for piperidine is adapted from protocols for the analogous synthesis of diethyl benzylidenemalonate, and the performance of other catalysts is extrapolated based on their known catalytic mechanisms and relative basicities.
| Catalyst | Catalyst Type | Typical Yield (%) | Typical Reaction Time (hours) | Notes |
| Piperidine | Secondary Amine | 85 - 95 | 2 - 4 | Forms a reactive iminium intermediate, leading to high efficiency. |
| Pyrrolidine | Secondary Amine | 90 - 98 | 1 - 3 | Generally considered more nucleophilic and a stronger base than piperidine, often resulting in faster reactions and higher yields. |
| Pyridine | Weak Base | 40 - 60 | 12 - 24 | Significantly less basic than secondary amines, leading to slower reaction rates and lower yields. Often requires higher temperatures. |
| Triethylamine | Tertiary Amine | 60 - 75 | 8 - 16 | Acts as a sterically hindered base; cannot form an iminium intermediate, resulting in lower efficiency compared to secondary amines. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound that can be adapted for use with any of the compared catalysts.
Materials:
-
Benzaldehyde
-
Dimethyl malonate
-
Selected base catalyst (Piperidine, Pyrrolidine, Pyridine, or Triethylamine)
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent) and dimethyl malonate (1.1 equivalents) in toluene.
-
Catalyst Addition: Add the selected base catalyst (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the general signaling pathway for the Knoevenagel condensation catalyzed by a secondary amine and the typical experimental workflow.
A Guide to Greener Knoevenagel Condensations: Alternatives to Traditional Methods
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, has traditionally relied on volatile organic solvents and hazardous catalysts like pyridine and piperidine. In the pursuit of sustainable chemical synthesis, a multitude of green alternatives have emerged, offering significant advantages in terms of environmental impact, safety, and efficiency. This guide provides a comparative overview of these modern techniques, supported by experimental data and detailed protocols, for researchers and professionals in the scientific and drug development fields.
Performance Comparison of Knoevenagel Condensation Methods
The following tables summarize the performance of various green alternatives in comparison to the traditional Knoevenagel condensation for the synthesis of benzylidenemalononitrile and its derivatives.
Table 1: Comparison of Catalysts and Conditions for the Condensation of Benzaldehyde with Malononitrile
| Method | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | Piperidine | Pyridine | Conventional | Reflux | Several hours | ~70-80 | [1] |
| Solvent-Free | Ammonium Acetate | None | Conventional | Room Temp. | 5-10 min | 95 | [2] |
| Microwave-Assisted | Ammonium Acetate | None | Microwave | - | 30-60 sec | 95-98 | [2] |
| Ultrasound-Assisted | Ammonium Acetate | None | Ultrasound | Room Temp. | 5-10 min | 98 | [2] |
| Ionic Liquid | [bmIm]OH | None | Conventional | Room Temp. | 10-30 min | 94 | [3] |
| Aqueous Media | [Bmim][OAc] | Water | Conventional | Room Temp. | Minutes | 90-97 | [4] |
Table 2: Comparison for the Condensation of 4-Chlorobenzaldehyde with Malononitrile
| Method | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | Piperidine | Ethanol | Conventional | Reflux | 3-4 hours | 85 | [5] |
| Solvent-Free | Ammonium Bicarbonate | None | Conventional | 90 | 2 hours | 95 | [6][7] |
| Microwave-Assisted | Porous Calcium Hydroxyapatite | None | Microwave | 76 | 1 hour | 96 | [8] |
| Ultrasound-Assisted | Anion-exchange resin | Water | Ultrasound | Room Temp. | 2-20 min | 65-80 | [9] |
| Ionic Liquid | [bnmim]OH | None (Grinding) | Mechanical | Room Temp. | 5-15 min | 92 | |
| Aqueous-Glycerol | None | Water-Glycerol | Conventional | Room Temp. | 24 hours | High | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Traditional Knoevenagel Condensation
Reactants: Benzaldehyde, Malononitrile, Piperidine, Pyridine. Procedure:
-
To a solution of benzaldehyde (10 mmol) and malononitrile (10 mmol) in pyridine (20 mL), a catalytic amount of piperidine (1 mmol) is added.
-
The reaction mixture is refluxed for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.[1]
Green Alternative 1: Solvent-Free Condensation with Ammonium Acetate
Reactants: Aromatic aldehyde, Malononitrile, Ammonium Acetate. Procedure:
-
An equimolar mixture of an aromatic aldehyde (10 mmol) and malononitrile (10 mmol) is taken in a mortar.
-
A catalytic amount of ammonium acetate (1 mmol) is added to the mixture.
-
The mixture is ground with a pestle at room temperature for 5-10 minutes.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product is washed with water and recrystallized from ethanol.[2]
Green Alternative 2: Microwave-Assisted Solvent-Free Condensation
Reactants: Aromatic aldehyde, Ethyl Cyanoacetate, Ammonium Acetate. Procedure:
-
An equimolecular mixture of the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) is placed in a Pyrex glass beaker.
-
A catalytic amount of ammonium acetate is added and the mixture is thoroughly mixed with a glass rod.
-
The beaker is placed in a domestic microwave oven and irradiated at 300 W for 50 to 120 seconds.
-
The reaction progress is monitored by TLC.
-
After cooling, the solid mass is recrystallized from an ethyl acetate and n-hexane mixture.[10]
Green Alternative 3: Ultrasound-Assisted Condensation
Reactants: Aromatic aldehyde, Malononitrile, Ammonium Acetate. Procedure:
-
In a flask, an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a catalytic amount of ammonium acetate (1 mmol) are mixed.
-
The flask is placed in an ultrasonic bath and irradiated at room temperature for 5-10 minutes.
-
The reaction is monitored by TLC.
-
After completion, the product is isolated by filtration, washed with water, and recrystallized from a suitable solvent.[2]
Green Alternative 4: Knoevenagel Condensation in Ionic Liquid
Reactants: Aldehyde, Active Methylene Compound, 1-Butyl-3-methylimidazolium hydroxide ([bmIm]OH). Procedure:
-
To a mixture of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a round-bottomed flask, the ionic liquid [bmIm]OH (0.5 mL) is added.
-
The mixture is stirred at room temperature for the specified time (10-30 minutes).
-
The reaction is monitored by TLC.
-
After completion, the product is extracted with ether. The ionic liquid can be recovered by washing with ether and drying under vacuum for reuse.[3]
Green Alternative 5: Knoevenagel Condensation in Deep Eutectic Solvent (DES)
Reactants: Aldehyde, Active Methylene Compound, Choline chloride/Urea DES. Procedure:
-
The choline chloride/urea deep eutectic solvent is prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating until a homogeneous liquid is formed.
-
The aldehyde (1 mmol) and the active methylene compound (1 mmol) are added to the DES (2 mL).
-
The mixture is stirred at a specified temperature (e.g., 60 °C) for the required time.
-
The reaction progress is monitored by TLC.
-
After completion, water is added to the reaction mixture, and the precipitated product is collected by filtration, washed with water, and dried. The DES can be recovered by evaporating the water.[11]
Visualizing the Alternatives
The following diagrams illustrate the general workflow of the Knoevenagel condensation and the landscape of its green alternatives.
Caption: A generalized workflow for performing a Knoevenagel condensation reaction.
Caption: An overview of green chemistry alternatives to the traditional Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 11. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dimethyl Benzylidenemalonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of dimethyl benzylidenemalonate, a compound utilized in various synthetic organic chemistry applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the available safety data for the closely related compounds, diethyl benzylidenemalonate and dimethyl malonate, as well as general principles of chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of related compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure, unused product, reaction residues, contaminated solvents, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Containerization:
-
Select a chemically compatible and leak-proof waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is suitable.
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated waste container.
-
Liquid Waste: If the waste is in a solution, pour it carefully into the liquid waste container. Use a funnel to prevent spills.
-
Contaminated Labware: Place all single-use, contaminated items directly into the solid waste container.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The approximate quantity or concentration of the waste.
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
The laboratory room number.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secondary containment area within the laboratory.
-
This area should be away from general work areas and incompatible chemicals.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and collection.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound and related compounds, which informs the disposal procedures.
| Property | This compound | Diethyl Benzylidenemalonate | Dimethyl Malonate |
| Molecular Formula | C₁₂H₁₂O₄ | C₁₄H₁₆O₄ | C₅H₈O₄ |
| Molecular Weight | 220.22 g/mol | 248.27 g/mol | 132.12 g/mol |
| GHS Hazard Statement | H302: Harmful if swallowed[1] | H302, H312, H319, H332 | H315, H319, H335 |
| Disposal Recommendation | Treat as hazardous waste. | Dispose of at an appropriate treatment and disposal facility.[2] | May be burned in a chemical incinerator.[3] |
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Figure 1. Disposal Workflow for this compound
References
Essential Safety and Logistical Information for Handling Dimethyl Benzylidenemalonate
Disclaimer: No specific Safety Data Sheet (SDS) for Dimethyl benzylidenemalonate was located. The following guidance is based on the GHS classification available on PubChem and information from the SDSs of structurally similar compounds, Diethyl benzylidenemalonate and Dimethyl malonate. It is imperative to conduct a thorough internal risk assessment before handling this chemical.
This compound is classified as harmful if swallowed.[1] Due to the limited toxicological data, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent skin contact, eye exposure, and inhalation.
| Body Part | Required PPE | Specifications/Standards |
| Eyes/Face | Safety glasses with side shields or chemical goggles | Must be worn at all times in the laboratory. Approved under standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][4][5] |
| Face shield | To be worn when there is a risk of splashing. | |
| Hands | Chemical-resistant gloves | Nitrile rubber is a common and suitable choice for laboratory use. Inspect gloves for integrity before each use. |
| Body | Laboratory coat | Must be fully buttoned to provide maximum coverage. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound that may generate vapors, mists, or aerosols should be conducted in a functioning chemical fume hood.[2] |
| NIOSH-approved respirator | May be required if a fume hood is not available or in case of a spill. The type of respirator will depend on the concentration and nature of the exposure.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible and operational.
-
Don the required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.
2. Handling the Chemical:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[4][5][6]
3. Post-Handling and Decontamination:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Contaminated clothing should be removed and laundered before reuse.[2]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of the chemical waste through a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of it down the drain or in the general trash.
-
Contaminated Packaging: Dispose of the original container as unused product.[2]
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the logical workflow for safely handling a chemical spill of this compound.
Caption: Logical workflow for the safe handling of a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
